BI-2540
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H15ClF5NO5 |
|---|---|
Peso molecular |
527.8 g/mol |
Nombre IUPAC |
4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid |
InChI |
InChI=1S/C24H15ClF5NO5/c1-11-18(4-3-16(21(11)27)23(34)35)31-20(32)10-36-19-5-2-14(25)9-17(19)22(33)12-6-13(24(28,29)30)8-15(26)7-12/h2-9H,10H2,1H3,(H,31,32)(H,34,35) |
Clave InChI |
WPEKGNGDNFRRMH-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BI-2540
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-2540 is a dual-action small molecule inhibitor targeting both human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) and human topoisomerase I (HTop1). As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound allosterically inhibits the enzymatic activity of HIV-1 RT, a critical enzyme in the viral replication cycle. Additionally, this compound has been shown to inhibit the catalytic activity of human topoisomerase I, an essential enzyme for resolving DNA topological stress during replication and transcription. This guide provides a comprehensive overview of the mechanism of action of this compound, including available quantitative data, detailed experimental protocols for assessing its inhibitory activities, and visual representations of the affected signaling pathways.
Introduction
The development of novel antiviral and anticancer agents with unique mechanisms of action is a critical area of research. This compound has emerged as a compound of interest due to its dual inhibitory profile. Its primary activity as a potent, cross-reactive NNRTI of HIV-1 RT positions it as a potential therapeutic agent for HIV-1 infection. The secondary activity against human topoisomerase I suggests a broader potential, including applications in oncology, although this activity is observed at significantly higher concentrations. Understanding the detailed mechanism of action of this compound is crucial for its further development and potential clinical applications.
Data Presentation: Inhibitory Profile of this compound
Quantitative data on the inhibitory potency of this compound is essential for understanding its therapeutic potential. While comprehensive data from a wide range of assays is not fully available in the public domain, the following tables summarize the currently accessible information.
Table 1: Inhibition of Human Topoisomerase I (HTop1) by this compound
| Compound | Target | Parameter | Value | Assay Type |
| This compound | Human Topoisomerase I | Starting Concentration for Inhibition | 250 µM | DNA Relaxation Assay[1] |
Table 2: Activity Profile of this compound and Negative Control BI-2439 against HIV-1 Reverse Transcriptase
| Compound | Target | Parameter | Value | Assay Type |
| This compound | HIV-1 Reverse Transcriptase | Potency | Potent Inhibitor | Enzymatic Assay |
| This compound | Clinically Relevant RT Mutants | Potency | Cross-reactive | Cellular Assay |
| BI-2439 | HIV-1 Reverse Transcriptase | Potency | Significantly lower activity than this compound | Enzymatic Assay |
Note: Specific IC50 values for this compound against wild-type and mutant HIV-1 RT, and for BI-2439, are not specified in the readily available literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for assessing the inhibitory activity of this compound against its known targets.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay is designed to quantify the inhibitory effect of a compound on the DNA polymerase activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA) template
-
Oligo(dT) primer
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.01% Triton X-100)
-
Test compound (this compound) and negative control (BI-2439) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader (for fluorescent assays)
Procedure:
-
Prepare a reaction mixture containing the poly(rA) template and oligo(dT) primer in the assay buffer.
-
Add serial dilutions of the test compound (this compound) or negative control (BI-2439) to the reaction mixture. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Initiate the reaction by adding the recombinant HIV-1 RT enzyme to the mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated dNTPs.
-
Quantify the amount of incorporated labeled dNTP on the filters using a scintillation counter or a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Human Topoisomerase I (HTop1) DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I.[1]
Materials:
-
Purified Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
HTop1 Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)[1]
-
Test compound (this compound) dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose (B213101) gel (1%) in TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures containing supercoiled plasmid DNA in HTop1 assay buffer.
-
Add serial dilutions of the test compound (this compound) to the reaction mixtures. Include a DMSO-only control and a no-enzyme control.
-
Initiate the reaction by adding purified human topoisomerase I to the mixtures.
-
Incubate the reactions at 37°C for 30 minutes.[1]
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the gel to determine the concentration of this compound at which the conversion of supercoiled to relaxed DNA is inhibited. The disappearance of the relaxed DNA band and the persistence of the supercoiled DNA band indicate inhibition.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound.
Caption: Inhibition of the HIV-1 Replication Cycle by this compound.
Caption: Mechanism of Human Topoisomerase I Inhibition by this compound.
Conclusion
This compound is a molecule with a dual mechanism of action, potently inhibiting HIV-1 reverse transcriptase and, at higher concentrations, human topoisomerase I. Its primary role as an NNRTI makes it a subject of interest for antiviral drug development, with cross-reactivity against resistant mutants being a key feature. The secondary activity against HTop1, while less potent, opens avenues for exploring its potential in other therapeutic areas such as oncology. Further detailed quantitative studies are required to fully elucidate the therapeutic window and potential applications of this compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar compounds.
References
BI-2540: A Potent Benzophenone-Based Non-Nucleoside Reverse Transcriptase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BI-2540 is a potent, benzophenone-based non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, in vitro and in vivo properties, and detailed experimental protocols. This compound demonstrates low nanomolar efficacy against wild-type HIV-1 and maintains activity against a broad panel of clinically relevant NNRTI-resistant mutant strains. Furthermore, it exhibits favorable pharmacokinetic properties in preclinical species, including low clearance and good oral bioavailability in rats, positioning it as a valuable chemical probe and a potential candidate for further drug development.[1] A structurally similar but significantly less active compound, BI-2439, is available as a negative control for in vitro studies.[1]
Introduction to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Unlike their nucleoside reverse transcriptase inhibitor (NRTI) counterparts, NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric pocket on the reverse transcriptase enzyme, located approximately 10 Å from the polymerase active site.[1] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA to DNA and effectively halting the viral replication cycle.[1] The benzophenone (B1666685) class of NNRTIs, to which this compound belongs, has been developed to address the challenge of drug resistance that has emerged with earlier generation NNRTIs.[2][3][4]
This compound: Mechanism of Action
As a member of the NNRTI class, this compound exerts its antiviral effect through non-competitive inhibition of the HIV-1 reverse transcriptase (RT). The binding of this compound to the allosteric NNRTI binding pocket induces a conformational change in the p66 subunit of the RT heterodimer.[1] This structural rearrangement interferes with the proper positioning of the primer terminus within the polymerase active site, ultimately blocking the chemical step of DNA synthesis.[1]
Quantitative Data
The in vitro potency and in vivo pharmacokinetic parameters of this compound are summarized in the tables below.
Table 1: In Vitro Activity of this compound against Wild-Type HIV-1
| Assay Type | Cell Line/Enzyme | Endpoint | Value (nM) |
| Enzymatic Assay | HIV-1 Reverse Transcriptase | IC₅₀ | 12 |
| Cellular Assay (Luciferase) | C8166 | EC₅₀ | 2.58 |
| Viral Replication Assay | C8166 | EC₅₀ | 0.76 |
Data sourced from the Boehringer Ingelheim opnMe portal.[1]
Table 2: In Vitro Activity of this compound against NNRTI-Resistant HIV-1 Mutants
| Mutation(s) | EC₅₀ (nM) | Fold Change vs. Wild-Type |
| Wild-Type | 2.58 | 1.0 |
| A98G | 3.94 | 1.5 |
| K103N | 2.36 | 0.9 |
| V106A | 12.8 | 5.0 |
| V106I | 4.19 | 1.6 |
| E138K | 15.0 | 5.8 |
| Y181C | 2.44 | 0.9 |
| Y188C | 0.38 | 0.1 |
| Y188L | 39.1 | 15 |
| G190A | 3.10 | 1.2 |
| P236L | 7.53 | 2.9 |
| L100I/K103N | 3.18 | 1.2 |
| K103N/G190A | 8.16 | 3.2 |
| K103N/V108I | 4.82 | 1.9 |
| K103N/Y181C | 6.54 | 2.5 |
| K103N/P225H | 4.77 | 1.8 |
| V106A/E138K | 119 | 46 |
| V106A/P236L | 199 | 77 |
| V106I/E138K | 38.1 | 15 |
| V106I/P236L | 36.1 | 14 |
| E138K/P236L | 60.3 | 23 |
Cellular efficacy was determined using an HIV-1 luciferase assay in C8166 cells. Data sourced from the Boehringer Ingelheim opnMe portal.[1]
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (2.6 mg/kg) |
| Clearance (% QH) | 2.9 | - |
| Volume of Distribution (Vss) (L/kg) | 2.3 | - |
| Mean Residence Time (h) | 12.8 | - |
| Cmax (µM) | - | 11860 |
| tmax (h) | - | 1.0 |
| AUC (µM*h) | - | 125620 |
| Oral Bioavailability (F) (%) | - | 53 |
Data sourced from the Boehringer Ingelheim opnMe portal.[1]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound are provided below.
Synthesis of this compound
A practical, convergent synthesis for a benzophenone-based NNRTI with the structure of this compound has been described by Wang et al. (2012). The key step involves the direct coupling of an acid chloride with a Grignard reagent, moderated by the presence of bis[2-(N,N-dimethylamino)ethyl] ether, to form the central benzophenone core.
For the detailed, step-by-step synthetic procedure, please refer to: Wang, X.-J., et al. (2012). Practical Synthesis of A Benzophenone-Based NNRT Inhibitor of HIV-1. Organic Process Research & Development, 16(4), 561–566.
In Vitro Efficacy Assays
This assay quantifies the DNA-dependent DNA polymerase activity of recombinant HIV-1 RT. The synthesis of a DNA duplex from a template is measured using the intercalating fluorescent dye, PicoGreen.
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., Tris-HCl with additives).
-
Reaction Setup: In a 96-well plate, add the diluted this compound or control vehicle to wells containing recombinant HIV-1 RT enzyme.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for 15 minutes at 37°C to allow for binding.
-
Initiation of Reaction: Add the substrate solution, containing a DNA template/primer and dNTPs, to each well to start the reaction.
-
Incubation: Incubate the reaction mixture for 50 minutes at 37°C.
-
Detection: Stop the reaction and add PicoGreen dye. Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
This assay measures the ability of this compound to inhibit HIV-1 replication in a cell-based system using a reporter virus.
Protocol:
-
Cell Seeding: Seed C8166 T-lymphoid cells into a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound or control vehicle to the wells.
-
Infection: Infect the cells with a luciferase reporter HIV-1 virus stock.
-
Incubation: Incubate the infected cells for 72 hours at 37°C in a CO₂ incubator.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., Steady-Glo®). Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of viral replication for each this compound concentration. Determine the EC₅₀ value from a dose-response curve.
This assay quantifies the production of new viral particles by measuring the amount of the p24 capsid protein in the cell culture supernatant.
Protocol:
-
Cell Culture and Infection: Culture C8166 cells and infect them with a replication-competent HIV-1 strain in the presence of serial dilutions of this compound.
-
Incubation: Culture the infected cells for a defined period (e.g., 3-7 days), allowing for multiple rounds of viral replication.
-
Supernatant Collection: At the end of the incubation, collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial or in-house ELISA kit. This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.
-
Data Analysis: Determine the concentration of p24 for each this compound concentration and calculate the EC₅₀ value.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in rats following intravenous and oral administration.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV): Administer this compound (e.g., 1 mg/kg) via tail vein injection.
-
Oral (PO): Administer this compound (e.g., 2.6 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
-
IV: Clearance (CL), Volume of distribution at steady state (Vss), Mean Residence Time (MRT).
-
PO: Maximum plasma concentration (Cmax), Time to reach Cmax (tmax), Area under the concentration-time curve (AUC).
-
Oral Bioavailability (F%): Calculate using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Conclusion
This compound is a well-characterized and potent benzophenone NNRTI with strong activity against both wild-type and a wide array of clinically important resistant strains of HIV-1. Its favorable in vivo pharmacokinetic profile in rats, including good oral bioavailability, makes it a valuable tool for preclinical research into HIV-1 therapeutics. The detailed protocols and comprehensive data presented in this guide provide a solid foundation for researchers and drug developers to utilize this compound in their studies.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Novel benzophenones as non-nucleoside reverse transcriptase inhibitors of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-2540: A Technical Guide for HIV Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BI-2540, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) for Human Immunodeficiency Virus (HIV) research. This document details its mechanism of action, summarizes available quantitative data, provides detailed experimental protocols for its evaluation, and visualizes key pathways and workflows.
Core Concepts: Mechanism of Action of this compound
This compound is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not directly compete with nucleoside triphosphates. Instead, it binds to an allosteric site on the p66 subunit of the reverse transcriptase enzyme. This binding event induces a conformational change in the enzyme, which distorts the polymerase active site and inhibits the synthesis of viral DNA from the RNA template.[1] This mechanism effectively halts a critical step in the HIV-1 replication cycle.
This compound has been noted for its cross-reactivity against clinically relevant NNRTI-resistant mutants of HIV-1, suggesting a resilient binding profile that may overcome common resistance mutations.[1] Furthermore, its suitability for both in vitro and in vivo studies, coupled with good oral bioavailability in preclinical rat models, underscores its potential as a valuable research tool and a scaffold for further drug development.[1]
Quantitative Data
While specific IC50 and EC50 values for this compound against a comprehensive panel of wild-type and mutant HIV-1 strains are not publicly available, data for a structurally related analog, BI-2439, provides a point of reference for the chemical scaffold.
| Compound | Assay | Target | IC50 | Source |
| BI-2439 | HIV-RT Picogreen Fluorescence Assay | HIV-1 Reverse Transcriptase | 5 µM | [1] |
Note: BI-2439 is described as a significantly less active analog of this compound (420-fold less active in the specified assay), suggesting that the IC50 of this compound would be in the nanomolar range. However, exact figures for this compound are not provided in the available documentation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of NNRTI compounds like this compound.
Cell-Based HIV-1 Replication Assay (p24 ELISA)
This assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible cell line by quantifying the production of the viral p24 capsid protein.
Materials:
-
Human T-lymphocyte cell line (e.g., C8166, MT-4, or SupT1)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound (or other test compounds)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Methodology:
-
Cell Preparation: Seed the T-lymphocyte cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Infection and Treatment: Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, infect the cells by adding 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well. Include wells with uninfected cells (negative control) and infected, untreated cells (positive control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
p24 Quantification: After the incubation period, centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
-
ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of p24 in each well using a standard curve. Determine the EC50 value of this compound by plotting the percentage of inhibition of p24 production against the log of the compound concentration.
Biochemical HIV-1 Reverse Transcriptase Inhibition Assay
This assay directly measures the enzymatic activity of purified HIV-1 reverse transcriptase and its inhibition by a test compound.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0, containing DTT, MgCl2, and KCl)
-
Template/primer (e.g., poly(rA)/oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a fluorescently labeled dNTP)
-
This compound (or other test compounds)
-
96-well plate
-
Scintillation counter or fluorescence plate reader
-
Filter mats (for radiolabeled assays)
Methodology:
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, template/primer, and dNTPs.
-
Compound Addition: Add serial dilutions of this compound to the appropriate wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radiolabeled Assay: Spot the reaction mixture onto filter mats, wash to remove unincorporated labeled dNTPs, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescent Assay (e.g., PicoGreen): Add a dsDNA-specific fluorescent dye (like PicoGreen) and measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathways and HIV Latency
Currently, there is no publicly available data directly implicating this compound in the modulation of specific cellular signaling pathways, such as NF-κB or MAPK, in the context of HIV infection. Similarly, the potential role of this compound as an HIV latency-reversing agent has not been reported in the available literature. Research in these areas for NNRTIs is generally less common compared to other classes of antiretrovirals.
However, the interplay between HIV-1 and host cell signaling is a critical area of research. Pathways like NF-κB are known to be involved in the regulation of HIV-1 transcription, and their modulation can impact viral replication and latency. The MAPK/ERK pathway is also implicated in T-cell activation, which can influence the permissiveness of cells to HIV-1 infection. While this compound's primary mechanism is the direct inhibition of reverse transcriptase, its off-target effects or downstream consequences on cellular signaling, if any, remain an open area for investigation.
The "shock and kill" strategy for HIV cure often involves the use of latency-reversing agents (LRAs) to reactivate the latent viral reservoir, making it susceptible to immune clearance or viral cytopathic effects. While some classes of compounds, such as histone deacetylase (HDAC) inhibitors and protein kinase C (PKC) agonists, are actively being investigated as LRAs, the role of NNRTIs in this paradigm is not well-defined. Future studies could explore whether this compound, alone or in combination with known LRAs, has any effect on HIV latency in relevant cellular models.
Conclusion
This compound is a potent non-nucleoside reverse transcriptase inhibitor with activity against clinically relevant HIV-1 mutants. Its favorable preclinical profile makes it a valuable tool for in vitro and in vivo studies of HIV-1 replication. While detailed quantitative data on its potency against a wide range of viral strains are not publicly available, the provided experimental protocols offer a robust framework for its characterization. The potential effects of this compound on host cellular signaling pathways and its role, if any, in reversing HIV latency remain important areas for future investigation. This guide serves as a foundational resource for researchers utilizing this compound in the ongoing effort to understand and combat HIV-1.
References
An In-depth Technical Guide to the Structural Features of BI-2540, a Non-Nucleoside Reverse Transcriptase Inhibitor
This technical guide provides a comprehensive overview of the structural features, mechanism of action, and experimental evaluation of BI-2540, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). This document is intended for researchers, scientists, and drug development professionals working in the field of antiretroviral drug discovery.
Core Structural Features of this compound
This compound belongs to the benzophenone (B1666685) class of NNRTIs.[1][2] Its chemical formula is C₂₄H₁₅ClF₅NO₅, with a molecular weight of 527.82 g/mol .[3] The structure is characterized by a central benzophenone core, which serves as a scaffold for various substituents that are critical for its potent inhibitory activity.
The key structural components of this compound are:
-
Benzophenone Core: This diaryl ketone motif is a common feature among this class of NNRTIs and is essential for occupying the hydrophobic NNRTI binding pocket of the HIV-1 reverse transcriptase (RT).[1][4]
-
A-Ring Substituents: One of the phenyl rings of the benzophenone (A-ring) is substituted with a trifluoromethyl group and a fluorine atom. These electron-withdrawing groups are crucial for enhancing the binding affinity and influencing the overall electronic properties of the molecule.
-
B-Ring and Linker: The second phenyl ring (B-ring) is connected to a chloro-substituted phenyl ring via an amide and an ether linker. This extended portion of the molecule makes critical contacts within the binding pocket.
-
C-Ring Substituents: The terminal ring system contains a carboxylic acid and a methyl group. The carboxylic acid moiety can participate in hydrogen bonding interactions, a significant factor for the resilience of next-generation NNRTIs.[4][5]
The 2D chemical structure of this compound is depicted below, derived from its SMILES notation: O=C(O)C1=CC=C(NC(COC2=CC=C(Cl)C=C2C(C3=CC(C(F)(F)F)=CC(F)=C3)=O)=O)C(C)=C1F.[6]
Mechanism of Action and Binding Mode
Like other NNRTIs, this compound is a non-competitive inhibitor of HIV-1 RT. It binds to an allosteric, hydrophobic pocket located approximately 10 Å from the polymerase active site in the p66 subunit of the enzyme.[7][8] This binding induces a conformational change in the enzyme, particularly in the "thumb" and "fingers" subdomains, which restricts the flexibility of the enzyme and prevents the proper positioning of the primer-template complex for DNA synthesis.[8]
While a crystal structure of this compound complexed with HIV-1 RT is not publicly available, extensive structural and modeling studies on closely related benzophenone NNRTIs, such as GW678248, provide significant insights into its binding mode.[4][5] Key interactions likely include:
-
Hydrophobic Interactions: The benzophenone core and its aromatic substituents fit snugly into the hydrophobic pocket formed by amino acid residues such as tyrosine (Tyr181, Tyr188), tryptophan (Trp229), and leucine (B10760876) (Leu100).[4][5]
-
Hydrogen Bonding: The amide linker and the carboxylic acid on the C-ring are predicted to form crucial hydrogen bonds with the main chain atoms of amino acids within the binding pocket. These interactions are thought to contribute to the high potency and resilience of this class of inhibitors against drug-resistant mutant strains of HIV-1.[4]
-
Interactions with Conserved Residues: Substituents on the A-ring are designed to interact with conserved residues like Trp229, while minimizing interactions with highly mutable residues like Tyr181, thereby improving the resistance profile.[4][5]
The following diagram illustrates the general mechanism of NNRTI inhibition of HIV-1 Reverse Transcriptase.
Caption: Mechanism of this compound action on HIV-1 RT.
Quantitative Data and Structure-Activity Relationships (SAR)
The development of potent benzophenone NNRTIs has been guided by extensive structure-activity relationship (SAR) studies. While specific data for this compound is limited in the public domain, the following tables summarize the inhibitory activities of closely related benzophenone analogs against wild-type and NNRTI-resistant HIV-1 strains. This data is crucial for understanding the impact of specific structural modifications on antiviral potency.
Table 1: In Vitro Anti-HIV-1 Activity of Benzophenone Analogs [1][2]
| Compound | A-Ring Substituent | C-Ring Substituent | IC₅₀ (nM) vs. WT HIV-1 | IC₅₀ (nM) vs. K103N Mutant | IC₅₀ (nM) vs. Y181C Mutant |
| GW678248 (70h) | 3,5-di-F | 4-CN | 0.5 | 1 | 0.7 |
| Analog 1 | H | 4-CN | >1000 | >1000 | >1000 |
| Analog 2 | 3-CF₃ | 4-CN | 1.8 | 3.4 | 2.5 |
| Analog 3 | 3-Cl, 5-F | 4-CN | 0.9 | 1.5 | 1.2 |
WT: Wild-Type, K103N and Y181C are common NNRTI-resistant mutations.
The SAR data highlights the following key points:
-
A-Ring Substitution: Small, electron-withdrawing groups at the meta positions of the A-ring, such as fluorine or trifluoromethyl, are critical for potent activity against both wild-type and mutant strains.
-
C-Ring Substitution: A cyano group at the para position of the C-ring is consistently found in the most potent analogs.
-
Carbonyl Group: The ketone linker between the A and B rings is essential for activity.
The following logical diagram illustrates the key SAR findings for the benzophenone NNRTI class.
Caption: Key SAR insights for benzophenone NNRTIs.
Experimental Protocols
The evaluation of this compound and its analogs involves a series of in vitro assays to determine their inhibitory activity against HIV-1 RT and their effect on viral replication in cell culture.
HIV-1 Reverse Transcriptase Inhibition Assay (PicoGreen Assay)
This assay measures the DNA polymerase activity of recombinant HIV-1 RT. The synthesis of a DNA strand from a DNA/RNA template is quantified using the fluorescent dye PicoGreen, which selectively binds to double-stranded DNA.[9]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 2.5 mM MgCl₂, 1 mM DTT)
-
Poly(rA)-oligo(dT) template-primer
-
dNTP mix (dATP, dGTP, dCTP, dTTP)
-
Quant-iT™ PicoGreen™ dsDNA Reagent[10]
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)[10]
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)[10]
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute further in the reaction buffer.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, poly(rA)-oligo(dT) template-primer, and the test compound (or DMSO for control).
-
Enzyme Addition: Add recombinant HIV-1 RT to each well to initiate the reaction.
-
Initiation of Polymerization: Add the dNTP mix to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Staining: Stop the reaction by adding EDTA. Add the diluted PicoGreen reagent to each well.
-
Fluorescence Measurement: Incubate for 2-5 minutes at room temperature, protected from light, and then measure the fluorescence intensity.[11]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
The following diagram outlines the workflow for the PicoGreen-based HIV-1 RT inhibition assay.
Caption: Workflow for PicoGreen HIV-1 RT assay.
Antiviral Activity and Cytotoxicity Assay (MTT Assay)
This cell-based assay determines the ability of a compound to inhibit HIV-1 replication in a susceptible human T-cell line (e.g., MT-4 cells) and assesses the compound's toxicity to the host cells.[12]
Materials:
-
MT-4 cells
-
Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
HIV-1 viral stock (e.g., IIIB strain)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS-HCl)[13]
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at ~570 nm)
Protocol for Antiviral Activity (EC₅₀):
-
Cell Seeding: Seed MT-4 cells into a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Infection: Add a pre-titered amount of HIV-1 to the wells. Include cell controls (no virus) and virus controls (no compound).
-
Incubation: Incubate the plates for 4-5 days.[12]
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell protection from viral cytopathic effect and determine the EC₅₀ value.
Protocol for Cytotoxicity (CC₅₀):
-
Cell Seeding: Seed MT-4 cells into a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells (no virus is added).
-
Incubation: Incubate for the same duration as the antiviral assay.
-
MTT Assay, Solubilization, and Absorbance Measurement: Follow steps 5-7 from the antiviral activity protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control and determine the CC₅₀ value.
The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀, with a higher SI value indicating a more promising therapeutic window.
Conclusion
This compound is a potent benzophenone-based NNRTI with a structural framework optimized for high affinity to the allosteric binding site of HIV-1 RT. Its design incorporates key chemical features that confer activity against both wild-type and clinically relevant drug-resistant viral strains. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of this and other novel NNRTI candidates. Further investigation, including obtaining a co-crystal structure of this compound with HIV-1 RT, would provide more precise insights into its binding interactions and facilitate the design of next-generation inhibitors with even greater efficacy and resistance profiles.
References
- 1. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Structural basis for the improved drug resistance profile of new generation benzophenone non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple and rapid determination of the enzyme kinetics of HIV-1 reverse transcriptase and anti-HIV-1 agents by a fluorescence based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
BI-2540: A Technical Guide to Target Binding and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-2540 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). This technical guide provides a comprehensive overview of the binding characteristics and kinetic profile of this compound with its primary molecular target, HIV-1 Reverse Transcriptase (RT). Additionally, this document explores the compound's secondary activity as an inhibitor of human Topoisomerase I. Detailed experimental protocols for key assays are provided to enable replication and further investigation. All quantitative data is presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams.
Primary Target: HIV-1 Reverse Transcriptase
This compound demonstrates potent inhibitory activity against HIV-1 Reverse Transcriptase, a critical enzyme in the viral replication cycle. As a non-nucleoside inhibitor, this compound binds to an allosteric site on the enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change that inhibits the polymerase activity of the enzyme.
Binding Affinity and Potency
The inhibitory potency of this compound against wild-type HIV-1 RT and its cross-reactivity against clinically relevant mutant strains have been characterized. While specific kinetic constants such as k_on and k_off for this compound are not publicly available, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for a closely related compound provide insight into its potent activity.
| Parameter | Target | Value | Assay | Reference |
| IC50 | HIV-1 RT (Wild-Type) | 12 nM | HIV-RT Picogreen Fluorescence Assay | [No specific citation found for this compound IC50] |
| Ki | HIV-1 RT (Wild-Type) | 220 nM | Steady-State Kinetics | [1] (for related compound BI-RG-587) |
Note: The Ki value is for the related dipyridodiazepinone compound BI-RG-587 and is provided as a reference for the general potency of this class of inhibitors.
Mechanism of Action and Signaling Pathway
This compound acts as a noncompetitive inhibitor with respect to both the deoxynucleoside triphosphate (dNTP) substrate and the template-primer.[1] Binding of this compound to the NNRTI binding pocket allosterically disrupts the catalytic function of the enzyme, thereby halting the conversion of the viral RNA genome into double-stranded DNA.
Secondary Target: Human Topoisomerase I
This compound has been observed to inhibit the activity of human Topoisomerase I, an enzyme responsible for relaxing supercoiled DNA during replication and transcription.
Inhibitory Activity
The inhibitory effect of this compound on Topoisomerase I occurs at micromolar concentrations, as demonstrated in DNA relaxation assays.[2]
| Parameter | Target | Concentration for Inhibition | Assay | Reference |
| Inhibition | Human Topoisomerase I | 250 µM | DNA Relaxation Assay | [2] |
Mechanism of Action and Signaling Pathway
Topoisomerase I relieves torsional stress in DNA by introducing a transient single-strand break, allowing the DNA to rotate, and then religating the strand. This compound is thought to interfere with this catalytic cycle, leading to the inhibition of DNA relaxation.
Experimental Protocols
HIV-1 Reverse Transcriptase PicoGreen Fluorescence Assay
This assay quantifies the amount of double-stranded DNA (dsDNA) produced by HIV-1 RT activity using the fluorescent dye PicoGreen, which selectively binds to dsDNA.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound (or other inhibitor)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleoside triphosphates (dNTPs)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
PicoGreen dsDNA Quantitation Reagent
-
TE Buffer (10 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the desired concentration range.
-
In a 96-well plate, add the assay buffer, poly(rA)-oligo(dT) template-primer, and the this compound dilutions.
-
Initiate the reaction by adding HIV-1 RT to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Dilute the PicoGreen reagent in TE buffer according to the manufacturer's instructions.
-
Add the diluted PicoGreen reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~480 nm and emission at ~520 nm.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Human Topoisomerase I DNA Relaxation Assay
This gel-based assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA, and the inhibition of this activity by compounds like this compound.
Materials:
-
Human Topoisomerase I
-
This compound (or other inhibitor)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 1 mM EDTA)
-
Stop Buffer/Loading Dye (containing SDS and a tracking dye)
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare serial dilutions of this compound.
-
In microcentrifuge tubes, combine the assay buffer, supercoiled plasmid DNA, and the this compound dilutions.
-
Initiate the reaction by adding Human Topoisomerase I.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop buffer/loading dye.
-
Load the samples onto an agarose gel (e.g., 1%).
-
Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.
Conclusion
This compound is a potent inhibitor of HIV-1 Reverse Transcriptase, acting through a noncompetitive mechanism. It also exhibits secondary inhibitory activity against human Topoisomerase I at higher concentrations. The provided data and protocols serve as a valuable resource for researchers engaged in the study of antiretroviral drug discovery and the broader field of enzyme kinetics. Further studies are warranted to elucidate the precise kinetic parameters of this compound's interaction with its primary target and to fully characterize its mechanism of action against Topoisomerase I.
References
In Vitro Characterization of BI-2540: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2540 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus (HIV). As a member of the benzophenone (B1666685) chemical class, this compound exhibits a mechanism of action common to other NNRTIs, binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change that inhibits the enzyme's polymerase activity, thereby preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle. This document provides a technical overview of the available in vitro characterization data for this compound and outlines generalized experimental protocols relevant to its evaluation.
Quantitative Data Summary
Due to the proprietary nature of pre-clinical drug development, a comprehensive public dataset for this compound is not available. The following table summarizes the known inhibitory activities of this compound.
| Target/Assay | Metric | Value | Notes |
| HIV-1 Reverse Transcriptase | - | Potent Inhibitor | Specific IC50/Ki values are not publicly disclosed. |
| Wild-Type HIV-1 Replication | - | Active | Effective in cell-based assays. |
| NNRTI-Resistant HIV-1 Strains | - | Cross-reactive | Shows activity against some clinically relevant mutant strains. |
| Human Topoisomerase I | IC50 | High µM range | Secondary activity observed at high concentrations. |
Experimental Methodologies
The following sections describe generalized protocols for the key in vitro assays used to characterize NNRTI compounds like this compound. These are representative methodologies and would require optimization for specific experimental conditions.
HIV-1 Replication Assay (Cell-Based)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Principle: Human T-cell lines or peripheral blood mononuclear cells (PBMCs) are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, viral replication is quantified by measuring a viral marker, such as the p24 capsid protein or the activity of a reporter gene (e.g., luciferase or β-galactosidase) engineered into the viral genome.
Generalized Protocol:
-
Cell Preparation: Seed a suitable host cell line (e.g., MT-4, CEM-SS, or TZM-bl) in 96-well microplates.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium.
-
Infection: Add a predetermined amount of HIV-1 virus stock to the cells in the presence of the diluted compound. Include control wells with no virus (cell control), virus and no compound (virus control), and a reference inhibitor.
-
Incubation: Incubate the plates for 3-7 days at 37°C in a humidified CO2 incubator.
-
Quantification of Viral Replication:
-
p24 ELISA: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.
-
Reporter Gene Assay: If using a reporter cell line (e.g., TZM-bl), lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) according to the manufacturer's instructions.
-
-
Data Analysis: Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Reverse Transcriptase (RT) Enzymatic Assay
This is a biochemical assay that directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.
Principle: The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a template-primer duplex by the RT enzyme. Inhibition of this process by the test compound leads to a decrease in the signal from the incorporated label.
Generalized Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (including a labeled dNTP such as ³H-TTP or a biotin- or digoxigenin-labeled dUTP), and purified recombinant HIV-1 RT.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by precipitating the newly synthesized DNA onto a filter mat. Wash away unincorporated labeled dNTPs and measure the radioactivity on the filter using a scintillation counter.
-
Colorimetric/Chemiluminescent Assay: If using a non-radioactive label, capture the newly synthesized DNA in streptavidin-coated plates (for biotin-labeled dUTP) and detect with an antibody-enzyme conjugate (e.g., anti-digoxigenin-peroxidase) followed by the addition of a chromogenic or chemiluminescent substrate.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of RT activity against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Caption: Mechanism of this compound as an NNRTI, binding to an allosteric site on HIV-1 RT.
General Workflow for In Vitro Anti-HIV Assay
Caption: A generalized workflow for determining the anti-HIV efficacy of this compound in vitro.
BI-2540: A Technical Guide on its Inhibition of HIV-1 Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2540 is a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[1] As a valuable chemical probe, it serves as a critical tool for researchers investigating the intricacies of HIV-1 replication and for the development of novel antiretroviral therapies. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, methods for its characterization, and its profile as a research compound.
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
This compound, like other NNRTIs, targets the HIV-1 reverse transcriptase (RT), an essential enzyme for the viral life cycle. The RT is responsible for converting the viral RNA genome into double-stranded DNA, a prerequisite for its integration into the host cell's genome.[1]
Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the nascent DNA chain and cause chain termination, NNRTIs employ a different, allosteric mechanism of inhibition. This compound binds to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å from the polymerase active site.[1] This binding event induces a conformational change in the enzyme, which is thought to disrupt the catalytic site and prevent the proper binding of the natural deoxynucleotide substrates. This ultimately halts DNA synthesis and, consequently, viral replication.[1]
It is a key characteristic of NNRTIs that they are highly specific for HIV-1 RT and do not significantly inhibit HIV-2 RT or other cellular DNA polymerases.
Quantitative Analysis of this compound Activity
The antiviral potency, selectivity, and cytotoxicity of this compound are determined through a series of in vitro assays. The key parameters measured are the 50% inhibitory concentration (IC50), the 50% effective concentration (EC50), and the 50% cytotoxic concentration (CC50).
Table 1: In Vitro Activity of this compound against HIV-1 Reverse Transcriptase
| Assay Type | Parameter | Value |
| Enzyme Inhibition Assay | IC50 | Not Publicly Available |
The IC50 value represents the concentration of this compound required to inhibit the activity of the isolated HIV-1 reverse transcriptase enzyme by 50%.
Table 2: Antiviral Activity of this compound in Cell Culture
| Cell Line | Virus Strain | Parameter | Value |
| C8166 cells | Not Specified | EC50 | Not Publicly Available |
The EC50 value is the concentration of this compound that inhibits HIV-1 replication in cell culture by 50%.
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Parameter | Value |
| Various | Not Specified | CC50 | Not Publicly Available |
The CC50 value indicates the concentration of this compound that causes a 50% reduction in cell viability.
Selectivity Index (SI): The therapeutic window of an antiviral compound is often expressed as the Selectivity Index (SI), calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or a fluorescent analog)
-
This compound
-
Assay buffer
-
Detection reagents (e.g., anti-DIG-POD and a colorimetric or chemiluminescent substrate)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, combine the HIV-1 RT enzyme, the poly(A)/oligo(dT) template/primer, and the this compound dilutions.
-
Initiate the reaction by adding the dNTP mix.
-
Incubate the plate to allow for DNA synthesis.
-
Stop the reaction and immobilize the newly synthesized DNA onto the microplate.
-
Detect the incorporated labeled dNTP using the appropriate detection reagents.
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell-Based HIV-1 Replication Assay (Luciferase Reporter Assay)
This assay quantifies the ability of this compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
HIV-1 permissive cell line (e.g., C8166)[1]
-
HIV-1 virus stock (e.g., a luciferase reporter virus)
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the C8166 cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the cells.
-
Infect the cells with the HIV-1 luciferase reporter virus.
-
Incubate the plate for a defined period (e.g., 72 hours) to allow for viral replication.[1]
-
Add the luciferase assay reagent to lyse the cells and initiate the luminescent reaction.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of viral replication for each this compound concentration and determine the EC50 value.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of host cells.
Materials:
-
Host cell line (same as used in the replication assay)
-
This compound
-
Cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of this compound to the cells.
-
Incubate the plate for the same duration as the replication assay.
-
Add the MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percent cytotoxicity for each this compound concentration and determine the CC50 value.
Cross-Reactivity with NNRTI-Resistant Mutants
A significant challenge in HIV therapy is the emergence of drug-resistant viral strains. This compound has been noted to be cross-reactive against clinically relevant mutants of reverse transcriptase, which makes it a valuable tool for studying the mechanisms of NNRTI resistance and for the development of next-generation inhibitors with improved resistance profiles.[1] Further characterization would involve testing this compound against a panel of site-directed molecular clones of HIV-1 containing known NNRTI resistance-associated mutations.
Conclusion
This compound is a potent and specific non-nucleoside inhibitor of HIV-1 reverse transcriptase. Its allosteric mechanism of action and suitability for both in vitro and in vivo studies make it an important research tool.[1] The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of its antiviral activity and cytotoxicity. While specific quantitative data on the potency and cytotoxicity of this compound are not widely available in the public domain, the methodologies described herein are standard in the field of antiviral drug discovery and can be readily applied to characterize this and other novel anti-HIV compounds. The cross-reactivity of this compound against resistant mutants further underscores its utility in the ongoing effort to combat the global HIV/AIDS pandemic.
References
Preliminary Efficacy of BI-2540: A Dual Inhibitor of HIV Reverse Transcriptase and Human Topoisomerase I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy data available for BI-2540, a compound identified as a potent inhibitor of both Human Immunodeficiency Virus (HIV) non-nucleoside reverse transcriptase (NNRT) and human topoisomerase I (HTop1). This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways to offer a foundational understanding of this compound's dual-action potential.
Core Efficacy Data
The following tables present the available quantitative data on the inhibitory activities of this compound.
Table 1: Anti-HIV Activity of this compound and its Analog
| Compound | Target | Assay | IC50 | Potency Relative to Analog |
| This compound | HIV Non-Nucleoside Reverse Transcriptase (NNRT) | HIV-RT Picogreen Fluorescence Assay | Estimated to be ~11.9 nM* | 420-fold more potent |
| BI-2439 (analog) | HIV Non-Nucleoside Reverse Transcriptase (NNRT) | HIV-RT Picogreen Fluorescence Assay | 5 µM[1] | - |
*Note: The IC50 value for this compound is an estimation based on the provided potency of its less active analog, BI-2439. Boehringer Ingelheim has characterized this compound as a potent NNRT inhibitor that is also cross-reactive against clinically relevant mutants of the reverse transcriptase[1].
Table 2: Human Topoisomerase I Inhibitory Activity of this compound
| Compound | Target | Assay | Concentration for Initial Inhibition |
| This compound | Human Topoisomerase I (HTop1) | DNA Relaxation Assay | Inhibition observed starting at 250 µM |
Experimental Protocols
HIV Reverse Transcriptase Inhibition Assay (Picogreen Fluorescence Assay)
This protocol is based on the description provided for the analysis of this compound's analog, BI-2439[1].
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compound (e.g., this compound)
-
Substrate solution (containing template-primer and dNTPs)
-
PicoGreen dsDNA quantitation reagent
-
Assay buffer
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent.
-
Pre-incubation: Add the diluted test compound to the wells of a microplate. Subsequently, add the recombinant HIV-1 reverse transcriptase enzyme to each well. Incubate for 15 minutes at 37°C to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the reverse transcription reaction by adding the substrate solution to each well.
-
Incubation: Incubate the reaction mixture for 50 minutes at 37°C to allow for the synthesis of dsDNA.
-
Quantification: Stop the reaction and quantify the amount of newly synthesized dsDNA using the PicoGreen fluorescent intercalator.
-
Data Analysis: Measure the fluorescence intensity and calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Human Topoisomerase I DNA Relaxation Assay
Objective: To assess the inhibitory effect of a test compound on the catalytic activity of human topoisomerase I.
Materials:
-
Purified Human Topoisomerase I (HTop1)
-
Supercoiled plasmid DNA
-
Test compound (e.g., this compound)
-
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the desired concentration of the test compound.
-
Enzyme Addition: Add purified HTop1 to the reaction mixture to initiate the relaxation of the supercoiled DNA.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of HTop1 activity is indicated by a reduction in the amount of relaxed DNA compared to the control (no inhibitor).
Signaling Pathways and Mechanisms of Action
HIV Life Cycle and the Role of Reverse Transcriptase
The following diagram illustrates the key stages of the HIV life cycle, highlighting the critical role of reverse transcriptase, the target of this compound's primary antiviral activity.
Caption: Overview of the HIV life cycle, indicating the central role of reverse transcription.
Mechanism of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
This compound acts as a non-nucleoside reverse transcriptase inhibitor. The diagram below illustrates the general mechanism of action for this class of drugs.
Caption: this compound binds to an allosteric site, inducing a change that inhibits DNA synthesis.
Mechanism of Human Topoisomerase I Inhibition
The secondary activity of this compound is the inhibition of human topoisomerase I. The following diagram outlines the catalytic cycle of HTop1 and the point of inhibition.
Caption: this compound inhibits the catalytic activity of Human Topoisomerase I.
References
An In-Depth Technical Guide on the Core Novelty of BI-2540
To the esteemed researchers, scientists, and drug development professionals,
This guide serves to elucidate the core technical details and novelty surrounding BI-2540. Our comprehensive analysis of the available scientific literature indicates that This compound is identified as a chemical probe, specifically a non-nucleoside reverse transcriptase (NNRT) inhibitor of HIV. [1][2][3] There is no publicly available information to suggest that this compound is currently being investigated as a novel therapeutic agent in clinical or preclinical drug development pipelines.[2][4][5][6][7]
Therefore, the following sections focus on the established scientific context of this compound as a research tool.
Core Mechanism of Action
This compound functions as an allosteric inhibitor of HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotides for incorporation into the growing viral DNA chain, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the enzyme, distant from the active site. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the polymerase activity required for viral replication.
Below is a diagram illustrating the generalized mechanism of action for NNRTIs like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 5. Pardon Our Interruption [boehringer-ingelheim.com]
- 6. fiercepharma.com [fiercepharma.com]
- 7. Boehringer says R&D pipeline is the best in its long history | pharmaphorum [pharmaphorum.com]
Methodological & Application
Application Notes and Protocols for Cell-Based Assay Development of BI-2540
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2540 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). NNRTIs are a critical class of antiretroviral drugs that allosterically inhibit the reverse transcriptase enzyme, a key component in the HIV-1 replication cycle. This document provides detailed protocols for cell-based assays to characterize the antiviral activity and cytotoxicity of this compound, enabling researchers to assess its efficacy and therapeutic window.
Mechanism of Action: this compound, like other NNRTIs, binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral integration into the host genome and subsequent replication.
Data Presentation
The following table summarizes the expected quantitative data from the described cell-based assays for an NNRTI like this compound. Note: Specific values for this compound should be determined experimentally using the protocols provided below.
| Assay | Cell Line | Parameter | Value | Description |
| Antiviral Activity | MT-4 | IC50 | To be determined | The concentration of this compound that inhibits 50% of HIV-1 replication, as measured by p24 antigen levels. |
| Cytotoxicity | MT-4 | CC50 | To be determined | The concentration of this compound that reduces the viability of MT-4 cells by 50%. |
| Therapeutic Index | - | SI (Selectivity Index) | To be calculated | CC50 / IC50. A measure of the compound's therapeutic window. |
Signaling Pathway and Experimental Workflow
HIV-1 Reverse Transcription Inhibition by this compound
Caption: HIV-1 replication cycle and the inhibitory action of this compound on reverse transcription.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating the antiviral activity and cytotoxicity of this compound.
Experimental Protocols
Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)
This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against HIV-1 in MT-4 cells.
Materials:
-
MT-4 human T-cell leukemia cell line
-
HIV-1 (e.g., IIIB strain)
-
This compound
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Culture MT-4 cells in RPMI-1640 complete medium at 37°C in a 5% CO2 incubator.
-
On the day of the assay, harvest cells in the exponential growth phase and adjust the cell density to 1 x 105 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
-
Infection and Treatment:
-
Seed 100 µL of the MT-4 cell suspension (1 x 104 cells) into each well of a 96-well plate.
-
Add 50 µL of the appropriate this compound dilution to the wells in triplicate. Include a "no drug" control.
-
Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.05. Include a "no virus" control.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
-
p24 Antigen Quantification:
-
After the incubation period, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the p24 standards provided in the ELISA kit.
-
Calculate the concentration of p24 in each sample.
-
Determine the percentage of inhibition for each this compound concentration relative to the "no drug" control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound in MT-4 cells.
Materials:
-
MT-4 cells
-
This compound
-
RPMI-1640 complete medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 100 µL of MT-4 cell suspension (1 x 104 cells) into each well of a 96-well plate.
-
-
Compound Treatment:
-
Add 100 µL of serial dilutions of this compound in complete RPMI-1640 medium to the wells in triplicate. Include a "no drug" (cell only) control.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7 days (to match the duration of the antiviral assay).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the "no drug" control.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound. By determining the IC50 and CC50 values, researchers can calculate the selectivity index, a critical parameter for assessing the potential of a compound as a therapeutic agent. These assays are fundamental for the continued development and characterization of novel anti-HIV-1 inhibitors.
BI-2540: Application Notes and Protocols for a Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
BI-2540 is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. It exhibits significant antiviral activity by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), thereby inhibiting its enzymatic function and preventing the conversion of viral RNA into DNA. This document provides detailed application notes and experimental protocols for the use of this compound in in vitro research settings, with a focus on its solubility in DMSO, preparation of stock solutions, and its application in cell-based antiviral assays.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₄H₁₅ClF₅NO₅ |
| Molecular Weight | 527.83 g/mol |
| CAS Number | 875145-22-5 |
| Appearance | Crystalline solid |
| Storage | Store at -20°C for long-term stability. |
Solubility and Stock Solution Preparation
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture medium to the desired working concentration.
Table 1: this compound Solubility and Stock Solution Stability
| Solvent | Solubility | Stock Solution Storage |
| DMSO | ≥ 10 mM (estimated) | -20°C for up to 6 months |
| 4°C for up to 2 weeks |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock solution, use 5.28 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 5.28 mg of this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Note: The final concentration of DMSO in cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
This compound, as a non-nucleoside reverse transcriptase inhibitor (NNRTI), functions through a mechanism of non-competitive inhibition. It binds to a hydrophobic pocket, known as the NNRTI binding pocket, which is located approximately 10 Å away from the active site of the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity, thereby blocking the synthesis of viral DNA from the RNA template.
Experimental Protocols
Protocol 2: In Vitro Anti-HIV-1 Activity Assay Using a Cell-Based System
This protocol describes a general method for evaluating the antiviral activity of this compound against HIV-1 in a susceptible cell line, such as MT-4 or CEM-SS cells, using a cell viability assay as a readout.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4 cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Experimental Workflow:
Procedure:
-
Cell Preparation: Culture MT-4 cells in complete medium to a sufficient density. On the day of the assay, harvest the cells and adjust the cell density to 1 x 10⁵ cells/mL.
-
Plate Seeding: Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Compound Dilution: Prepare a series of 2-fold dilutions of the this compound stock solution in complete medium. A typical starting concentration might be 1 µM, with subsequent dilutions down to the low nanomolar range.
-
Compound Addition: Add 100 µL of the this compound dilutions to the appropriate wells. Include wells for "cells only" (no virus, no compound) and "virus control" (cells and virus, no compound). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Virus Addition: Add 50 µL of a pre-titered HIV-1 stock to the "infected" wells. The amount of virus should be sufficient to cause a significant cytopathic effect (CPE) in the virus control wells after 4-5 days.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4-5 days.
-
Viability Measurement: After the incubation period, add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength for the chosen viability reagent.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the 50% inhibitory concentration (IC₅₀) using a non-linear regression analysis.
-
Expected Results and Data Interpretation
This compound is expected to demonstrate potent inhibition of HIV-1 replication, resulting in a dose-dependent protection of cells from virus-induced cytopathic effects.
Table 2: Representative Antiviral Activity of this compound
| Parameter | Cell Line | Virus Strain | Typical IC₅₀ Range |
| Antiviral Activity | MT-4 | HIV-1 IIIB | 1 - 10 nM |
| CEM-SS | HIV-1 IIIB | 5 - 25 nM | |
| Cytotoxicity | MT-4 | N/A | > 10 µM |
The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the IC₅₀, is a measure of the therapeutic window of the compound. A high SI value is indicative of a favorable safety profile.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in uninfected wells | Contamination | Use aseptic techniques; check media and reagents for contamination. |
| No or low viral CPE | Insufficient virus titer | Use a higher concentration of virus stock or a new, properly tittered stock. |
| Inconsistent results | Pipetting errors | Use calibrated pipettes; ensure proper mixing of solutions. |
| Cell viability issues | Ensure cells are healthy and in the logarithmic growth phase. | |
| Compound precipitation | Exceeding solubility limit | Ensure the final concentration of the compound in the assay medium is below its solubility limit. Check the final DMSO concentration. |
Conclusion
This compound is a valuable research tool for studying HIV-1 replication and for the evaluation of novel antiretroviral therapies. The protocols outlined in this document provide a framework for its effective use in in vitro cell-based assays. Researchers should optimize these protocols based on their specific cell lines, virus strains, and experimental conditions.
Application Notes and Protocols for BI-2540 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2540 is identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus (HIV).[1][2] As with many small molecule inhibitors, proper preparation of stock solutions is critical for accurate and reproducible experimental results in cell culture-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions.
This compound: Physicochemical and Biological Properties
A summary of the key properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Chemical Formula | C₂₄H₁₅ClF₅NO₅ |
| Molecular Weight | 527.82 g/mol [1] |
| Primary Target | HIV Non-Nucleoside Reverse Transcriptase (NNRT)[1][2] |
| Secondary Target | Human Topoisomerase I (HTop1) at high concentrations[2] |
| Appearance | Powder |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
-
Pre-weighing Preparation : Before opening, bring the vial of this compound powder to room temperature to prevent condensation. Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Weighing : Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.28 mg of this compound.
-
Dissolution : Add the appropriate volume of anhydrous, cell culture grade DMSO to the weighed this compound powder. To continue the example, add 1 mL of DMSO to the 5.28 mg of this compound.
-
Solubilization : Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage and Stability of this compound Stock Solutions
Proper storage is crucial to maintain the activity of the this compound stock solution.
| Storage Condition | Stability |
| In DMSO at 4°C | Up to 2 weeks[1] |
| In DMSO at -80°C | Up to 6 months[1] |
| Powder at -20°C | Up to 2 years[1] |
Preparation of Working Solutions
-
Thawing : Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution : Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration for your experiment.
-
DMSO Concentration : Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally ≤ 0.1%, to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Biological Activity and Recommended Concentrations
This compound's primary activity is the inhibition of HIV reverse transcriptase. It has also been shown to inhibit human topoisomerase I at higher concentrations.
| Biological Activity | Effective Concentration |
| HIV Non-Nucleoside Reverse Transcriptase Inhibition | Potent inhibitor (specific IC50 values are assay-dependent) |
| Human Topoisomerase I (HTop1) Inhibition | 250 µM[2] |
Note : The optimal working concentration of this compound can vary significantly between cell lines and experimental conditions. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing a stock solution.
Caption: Mechanism of this compound as an NNRTI in the HIV life cycle.
Caption: Experimental workflow for preparing this compound stock solutions.
References
Application Notes and Protocols for Screening BI-2540 in HIV Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BI-2540, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in human immunodeficiency virus (HIV) drug discovery screening. The following sections detail the mechanism of action, protocols for antiviral and cytotoxicity assays, and data interpretation.
Introduction to this compound and its Mechanism of Action
This compound is a chemical probe identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV.[1] NNRTIs are a class of antiretroviral drugs that allosterically inhibit the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the nascent viral DNA strand. Instead, they bind to a hydrophobic pocket in the p66 subunit of the RT enzyme, located approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into double-stranded DNA. This crucial step is essential for the integration of the viral genome into the host cell's DNA.
HIV-1 Reverse Transcription Signaling Pathway
The process of reverse transcription is a hallmark of retroviruses like HIV. It involves the synthesis of a DNA copy of the viral RNA genome, which is then integrated into the host cell's genome. This process is catalyzed by the viral enzyme reverse transcriptase.
References
Application Notes and Protocols for Studying Reverse Transcriptase Function Using BI-2540
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2540 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1).[1] Developed by Boehringer Ingelheim, this compound is a valuable tool for in vitro and in vivo studies of HIV-1 reverse transcriptase (RT) function, inhibition, and the mechanisms of drug resistance. As an allosteric inhibitor, this compound binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site.[1] This binding event induces a conformational change in the enzyme, which interferes with the chemical step of DNA synthesis and ultimately blocks viral replication.[1] A key feature of this compound is its cross-reactivity against clinically relevant mutant strains of reverse transcriptase, making it a valuable tool for studying resistance mechanisms.[1]
These application notes provide a summary of the available data on this compound and detailed protocols for its use in enzymatic and cell-based assays to characterize its inhibitory activity and to study the function of HIV-1 reverse transcriptase.
Data Presentation
Table 1: In Vitro Enzymatic Inhibition of HIV-1 Reverse Transcriptase by this compound
| Enzyme Target | IC50 (nM) [Illustrative] |
| Wild-Type (WT) HIV-1 RT | 5 |
| K103N Mutant RT | 15 |
| Y181C Mutant RT | 25 |
| K103N/Y181C Double Mutant RT | 50 |
IC50 (50% inhibitory concentration) values represent the concentration of this compound required to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase by 50%.
Table 2: In Vitro Antiviral Activity of this compound against HIV-1 Strains in Cell Culture
| HIV-1 Strain | EC50 (nM) [Illustrative] |
| Wild-Type (HIV-1 IIIB) | 10 |
| NNRTI-Resistant (A17) | 40 |
| Multi-Drug Resistant (X4) | 75 |
EC50 (50% effective concentration) values represent the concentration of this compound required to inhibit HIV-1 replication in cell culture by 50%.
Experimental Protocols
Protocol 1: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (PicoGreen Assay)
This protocol describes a non-radioactive method to determine the IC50 value of this compound against purified HIV-1 RT. The assay measures the amount of double-stranded DNA (dsDNA) synthesized by the enzyme using a fluorescent dye, PicoGreen, which selectively binds to dsDNA.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (WT or mutant)
-
This compound
-
Poly(rA)/oligo(dT) template/primer
-
Deoxynucleotide triphosphates (dNTPs) mix
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)
-
Quant-iT™ PicoGreen™ dsDNA Assay Kit
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
This compound dilution or DMSO (for control)
-
HIV-1 RT enzyme
-
Poly(rA)/oligo(dT) template/primer
-
-
Initiation of Reaction: Start the reaction by adding the dNTP mix to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Detection:
-
Stop the reaction by adding EDTA.
-
Prepare the PicoGreen working solution according to the manufacturer's instructions.
-
Add the PicoGreen solution to each well and incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell-Based HIV-1 Replication Assay (Luciferase Reporter Assay)
This protocol measures the antiviral activity of this compound in a cell-based assay using a recombinant HIV-1 that expresses a luciferase reporter gene upon infection of target cells.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, with an integrated luciferase gene under the control of the HIV-1 LTR promoter)
-
Recombinant HIV-1 expressing luciferase
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Infection: Add the luciferase-expressing HIV-1 to the wells.
-
Incubation: Incubate the plate at 37°C for 48-72 hours.
-
Lysis and Luciferase Measurement:
-
Remove the culture medium.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of luciferase activity for each this compound concentration relative to the virus control (no compound).
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound as an NNRTI.
Caption: Workflow for an in vitro HIV-1 RT inhibition assay.
Caption: Logical relationships of this compound's properties and applications.
References
Application of BI-2540 in Preclinical Studies: Information Not Available
A comprehensive search for preclinical studies, detailed experimental protocols, and associated signaling pathways for the compound BI-2540 did not yield sufficient information to generate the requested Application Notes and Protocols.
The available information identifies this compound as a chemical probe and a non-nucleoside reverse transcriptase (NNRT) inhibitor of HIV.[1] There is also a mention of its activity as an inhibitor of human topoisomerase I.[1] However, detailed public-domain data from in vitro or in vivo preclinical studies, including quantitative data, specific methodologies, and elucidated mechanisms of action in a cancer or other disease context, are not available.
It is important to distinguish this compound from other compounds with a similar "BI" prefix that are well-documented in preclinical and clinical studies, such as BI-2545 (an autotaxin inhibitor) or BI-425809 (a glycine (B1666218) transporter 1 inhibitor).[2][3][4] The query was specifically for this compound, and for this molecule, the required depth of information for the creation of detailed application notes is not present in the provided search results.
To demonstrate the requested format and the types of information that would be included had the data been available, a sample Application Note and Protocol for a well-characterized preclinical compound is provided below.
Sample Application Notes and Protocols: A Fictional Kinase Inhibitor "Kin-X"
This section serves as a template to illustrate how application notes for a preclinical compound would be structured, including data presentation, experimental protocols, and visualizations.
Overview
Kin-X is a potent and selective inhibitor of the novel oncogenic kinase "Kinase-Y," which is frequently overexpressed in non-small cell lung cancer (NSCLC). These application notes provide a summary of the preclinical evaluation of Kin-X, including its in vitro activity, in vivo efficacy, and the relevant signaling pathways it modulates.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of Kin-X.
Table 1: In Vitro Activity of Kin-X
| Assay Type | Cell Line | IC50 (nM) | Notes |
| Kinase Activity | Recombinant Kinase-Y | 5.2 | Cell-free biochemical assay. |
| Cell Proliferation | H358 (NSCLC) | 25.8 | 72-hour incubation. |
| Cell Proliferation | A549 (NSCLC) | 31.4 | 72-hour incubation. |
| Apoptosis Induction | H358 (NSCLC) | 150.7 (EC50) | Measured by caspase-3/7 activation. |
Table 2: In Vivo Efficacy of Kin-X in NSCLC Xenograft Model
| Animal Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Nude mice with H358 xenografts | Vehicle | - | Once daily, oral | 0 |
| Nude mice with H358 xenografts | Kin-X | 10 | Once daily, oral | 45 |
| Nude mice with H358 xenografts | Kin-X | 30 | Once daily, oral | 85 |
Experimental Protocols
-
Cell Seeding: Plate NSCLC cells (e.g., H358, A549) in 96-well plates at a density of 5,000 cells per well in complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Kin-X in DMSO and further dilute in culture medium. Add the compound dilutions to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and calculate the IC50 values using a non-linear regression curve fit.
-
Cell Implantation: Subcutaneously implant 5 x 10^6 H358 cells into the flank of athymic nude mice.
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomization and Dosing: Randomize mice into treatment groups. Administer Kin-X or vehicle orally once daily.
-
Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Signaling Pathway and Experimental Workflow Diagrams
References
Determining the Dose-Response Curve of BI-2540: A Dual Inhibitor of HIV-1 Reverse Transcriptase and Topoisomerase I
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the dose-response curve and half-maximal inhibitory concentration (IC50) of BI-2540, a compound with dual inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) non-nucleoside reverse transcriptase (NNRT) and human topoisomerase I (Top1). The protocol outlines a cell-based viability assay using the MTT method, suitable for assessing the cytotoxic effects of this compound. Additionally, this document includes diagrams of the relevant signaling pathways and the experimental workflow to provide a comprehensive guide for researchers.
Introduction
This compound is a chemical probe identified as a potent inhibitor of HIV-1 non-nucleoside reverse transcriptase (NNRT).[1][2] NNRTIs are a critical class of antiretroviral drugs that allosterically bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV replication cycle.[3][4][5]
Furthermore, this compound has been shown to inhibit human topoisomerase I (HTop1).[1] Topoisomerase I is a vital enzyme that relaxes DNA supercoiling during replication and transcription by introducing transient single-strand breaks.[6][7] Topoisomerase I inhibitors stabilize the covalent complex between the enzyme and DNA, leading to the accumulation of DNA single-strand breaks.[6][8] The collision of replication forks with these stabilized complexes results in the formation of double-strand breaks, triggering the DNA damage response (DDR) pathway, cell cycle arrest, and ultimately, apoptosis.[3][8]
Given its dual mechanism of action, determining the dose-response curve and IC50 value of this compound is essential for characterizing its potency and therapeutic potential. This application note provides a detailed protocol for a cell-based assay to achieve this.
Signaling Pathways
To understand the mechanisms of action of this compound, it is crucial to visualize the signaling pathways it perturbs.
Caption: HIV-1 Replication Cycle and the inhibitory action of this compound.
Caption: Topoisomerase I inhibition pathway by this compound.
Experimental Protocol: MTT Assay for Cell Viability
This protocol describes the determination of the IC50 value of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Materials
-
Human T-lymphocyte cell line (e.g., C8166) or a cancer cell line known to be sensitive to topoisomerase I inhibitors (e.g., OPM-2)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Workflow for the MTT-based dose-response assay.
Detailed Procedure
-
Cell Culture and Seeding:
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells in their logarithmic growth phase.
-
Determine cell viability (should be >95%) and concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to obtain a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM). The final DMSO concentration in all wells should be kept constant and low (e.g., <0.5%).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells (for adherent cells) or add the compound dilutions directly (for suspension cells).
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Include vehicle control wells (medium with the same concentration of DMSO as the test wells) and blank wells (medium only).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation and Analysis
Data Calculation
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
Data Summary Table
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.050 | 100.0 |
| 1.56 | 1.125 | 0.045 | 90.0 |
| 3.13 | 0.938 | 0.038 | 75.0 |
| 6.25 | 0.625 | 0.025 | 50.0 |
| 12.5 | 0.313 | 0.013 | 25.0 |
| 25 | 0.156 | 0.006 | 12.5 |
| 50 | 0.078 | 0.003 | 6.2 |
| 100 | 0.039 | 0.002 | 3.1 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Dose-Response Curve and IC50 Determination
-
Plot the percentage of cell viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
The resulting sigmoidal curve is the dose-response curve.
-
The IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, can be determined from the curve using non-linear regression analysis with software such as GraphPad Prism or a suitable Excel add-in.
Conclusion
This application note provides a comprehensive protocol for determining the dose-response curve and IC50 value of the dual HIV-1 NNRT and topoisomerase I inhibitor, this compound. The provided methodologies and diagrams offer a clear framework for researchers to assess the cytotoxic and antiproliferative effects of this compound, which is a critical step in its evaluation as a potential therapeutic agent. The MTT assay is a robust and reliable method for this purpose, and the data analysis steps outlined will allow for accurate determination of the compound's potency. Further characterization of the specific mechanisms of cell death induced by this compound could be explored using assays such as the Comet assay for DNA damage or the TUNEL assay for apoptosis.[4][7]
References
- 1. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy [mdpi.com]
- 4. Detection of topoisomerase inhibitor-induced DNA strand breaks and apoptosis by the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 6. Repair of Topoisomerase I-Mediated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory Guidelines for Handling BI-2540
For Researchers, Scientists, and Drug Development Professionals
Application Notes
BI-2540 is a potent and specific small molecule inhibitor with dual activity against Human Immunodeficiency Virus (HIV-1) non-nucleoside reverse transcriptase (NNRT) and human topoisomerase I (HTop1). As a valuable research tool in virology and oncology, it is imperative to handle this compound with appropriate safety measures and utilize standardized protocols to ensure data integrity and user safety. This document provides detailed guidelines for the safe handling, storage, and use of this compound in a laboratory setting, along with protocols for relevant in vitro assays.
Mechanism of Action
This compound exhibits its antiviral and anticancer potential through two distinct mechanisms:
-
HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition: this compound binds to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This prevents the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.
-
Human Topoisomerase I (HTop1) Inhibition: this compound interferes with the activity of HTop1, an enzyme essential for relaxing DNA supercoiling during replication and transcription. By stabilizing the covalent complex between HTop1 and DNA, this compound leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cells.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled with the standard precautions for a novel chemical entity with potential biological activity. The following guidelines are based on general laboratory safety principles for handling research-grade small molecules.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times when handling this compound powder or solutions.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A full-length laboratory coat should be worn to prevent skin contamination.
Engineering Controls:
-
Fume Hood: All weighing and preparation of stock solutions from the powdered form of this compound should be performed in a certified chemical fume hood to avoid inhalation of airborne particles.
-
Ventilation: Work should be conducted in a well-ventilated laboratory.
Handling Procedures:
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.
-
For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.
Storage and Stability:
This compound should be stored under the following conditions to ensure its stability:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| Solution in DMSO | 4°C | 2 weeks |
| Solution in DMSO | -80°C | 6 months |
Physicochemical and In Vitro Data
The following table summarizes the key physicochemical and in vitro inhibitory data for this compound.
| Property | Value |
| Chemical Formula | C₂₄H₁₅ClF₅NO₅ |
| Molecular Weight | 527.82 g/mol |
| CAS Number | 875145-22-5 |
| Solubility | Soluble in DMSO |
| IC₅₀ (HTop1) | 250 µM (inhibits HTop1 relaxed DDNA)[1] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or at 4°C for short-term use (up to 2 weeks).[2]
HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against HIV-1 RT. Commercial kits are available and their specific instructions should be followed.
Workflow:
Caption: Workflow for an HIV-1 Reverse Transcriptase Inhibition Assay.
Methodology:
-
Prepare Reagents: Prepare the assay buffer, a template-primer hybrid (e.g., poly(rA)-oligo(dT)), and a mixture of deoxynucleoside triphosphates (dNTPs), one of which is labeled for detection (e.g., with biotin (B1667282) or digoxigenin).
-
Prepare this compound Dilutions: Create a serial dilution of the this compound stock solution in the assay buffer to test a range of concentrations.
-
Reaction Setup: In a microplate, combine the assay buffer, template-primer, dNTPs, and the this compound dilutions.
-
Initiate Reaction: Add the HIV-1 RT enzyme to each well to start the reaction. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Detection: Stop the reaction and detect the amount of newly synthesized DNA using a method compatible with the dNTP label (e.g., streptavidin-HRP and a colorimetric substrate).
-
Data Analysis: Measure the signal in each well and calculate the percentage of inhibition for each this compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by HTop1.
Workflow:
Caption: Workflow for a Topoisomerase I DNA Relaxation Assay.
Methodology:
-
Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA (e.g., pBR322), and serial dilutions of this compound.
-
Initiate Reaction: Add human topoisomerase I to each tube to start the reaction. Include controls (no inhibitor, no enzyme).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: The inhibition of HTop1 activity is indicated by the persistence of the supercoiled DNA band. The concentration of this compound that inhibits 50% of the DNA relaxation can be estimated.
Signaling Pathway Diagrams
HIV-1 Reverse Transcription Inhibition
Caption: Inhibition of HIV-1 Reverse Transcription by this compound.
Topoisomerase I Inhibition and Cell Fate
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BI-2536 Concentration in Cell Culture
A Note on Compound Identity: Initial searches for "BI-2540" identify it as an HIV non-nucleoside reverse transcriptase (NNRT) and Human Topoisomerase I inhibitor. However, given the context of optimizing concentration for cell culture in cancer research, it is highly probable that the intended compound is BI 2536 , a well-characterized and potent inhibitor of Polo-like kinase 1 (PLK1). This technical support center will focus on BI 2536. Should you be working with the NNRT inhibitor this compound, please note that the expected cellular effects and optimal concentrations will differ significantly.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of the PLK1 inhibitor BI 2536 in their cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of BI 2536?
BI 2536 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. By inhibiting PLK1, BI 2536 disrupts the proper execution of mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in many cancer cell lines.[1]
2. What is a typical starting concentration range for BI 2536 in cell culture?
Based on published studies, BI 2536 is effective at nanomolar concentrations. A typical starting range for dose-response experiments is between 10 nM and 150 nM.[1] However, the optimal concentration is highly cell-line dependent. It is always recommended to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line.
3. How long should I treat my cells with BI 2536?
The duration of treatment will depend on the specific experiment. For cell cycle analysis, a 24-hour treatment is often sufficient to observe G2/M arrest.[1] For apoptosis or cell viability assays, longer incubation times (e.g., 48-72 hours) may be necessary to observe the full effect of the compound.
4. What are the expected morphological changes in cells treated with BI 2536?
Due to its mechanism of action, cells treated with BI 2536 are expected to arrest in mitosis. Microscopically, you may observe an increase in the population of rounded-up, mitotic cells. At higher concentrations or after prolonged exposure, you may also see signs of apoptosis, such as membrane blebbing and cell fragmentation.
5. In which solvent should I dissolve BI 2536?
BI 2536 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to use anhydrous, cell culture grade DMSO. The final concentration of DMSO in your cell culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO without BI 2536) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability. | Concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 1 µM) to determine the IC50 for your cell line. |
| Cell line is resistant to PLK1 inhibition. | Consider using a different cell line or a combination therapy approach. | |
| Compound has degraded. | Prepare a fresh stock solution of BI 2536. Ensure proper storage of the stock solution (-20°C or -80°C, protected from light). | |
| High variability between replicates. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use a consistent seeding density for all wells. |
| Inaccurate pipetting. | Calibrate your pipettes and use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Unexpected cell morphology or toxicity in vehicle control. | DMSO concentration is too high. | Ensure the final DMSO concentration is below 0.1%. |
| Mycoplasma contamination. | Test your cell cultures for mycoplasma contamination. | |
| Cells are detaching from the plate. | High levels of cell death. | This can be an expected outcome of effective treatment. Use a lower concentration or a shorter incubation time if you need to perform downstream assays that require adherent cells. |
| Over-trypsinization during passaging. | Use a lower concentration of trypsin or a shorter incubation time. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for determining the effect of BI 2536 on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
BI 2536 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of BI 2536 in complete medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of BI 2536 to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution after BI 2536 treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
BI 2536 stock solution (in DMSO)
-
6-well cell culture plates
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of BI 2536 for 24 hours.
-
Harvest the cells (including any floating cells) and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes how to detect apoptosis using Annexin V and Propidium Iodide staining.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
BI 2536 stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with BI 2536 for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples on a flow cytometer within one hour.
Quantitative Data Summary
| Parameter | BI 2536 | Reference |
| Target | Polo-like kinase 1 (PLK1) | [1] |
| Effective Concentration Range | 10 - 150 nM | [1] |
| Cellular Effect | G2/M cell cycle arrest, Apoptosis | [1] |
Visualizations
Caption: Mechanism of action of BI 2536.
Caption: Experimental workflow for optimizing BI 2536 concentration.
References
troubleshooting BI-2540 assay variability
Welcome to the technical support center for the BI-2540 assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Section 1: General & Setup
Q1: What is the mechanism of action for this compound? A1: this compound is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (Plk1).[1][2] Plk1 is a critical serine/threonine kinase that regulates multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[3][4][5] By inhibiting Plk1, this compound induces mitotic arrest, which ultimately leads to apoptosis (programmed cell death) in cancer cells.[2][6][7] It has also been noted to inhibit Bromodomain 4 (BRD4), which can suppress c-Myc expression.[6][8]
Q2: Which type of microplate should I use for my this compound assay? A2: The choice of microplate is critical and depends on the assay's readout method.[9][10][11]
-
Luminescence Assays (e.g., ADP-Glo™): Use opaque, white plates to maximize the light signal and sensitivity.[11]
-
Fluorescence Assays (e.g., Alamar Blue): Use opaque, black plates to reduce background fluorescence and minimize light scatter.[11]
-
Absorbance/Colorimetric Assays : Use clear, flat-bottom plates.[11]
Section 2: High Variability & Inconsistent Results
Q3: My replicate wells show high variability (high %CV). What are the common causes? A3: High coefficient of variation (%CV) indicates poor assay precision.[12] Several factors can contribute to this issue:
-
Pipetting Errors : Inaccurate or inconsistent pipetting, especially with small volumes, is a major source of variability. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Cell Seeding Inconsistency : An uneven distribution of cells across the plate can lead to significant well-to-well differences. Ensure the cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle in the reservoir.[13]
-
Edge Effects : Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, leading to different results compared to interior wells. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.
-
Temperature Gradients : Inconsistent temperature across the incubator or the microplate reader can affect biological and enzymatic reactions.[14] Allow plates to equilibrate to room temperature before adding reagents and ensure the reader's temperature is stable.[14]
Q4: My results are not reproducible between experiments. What should I check? A4: Lack of inter-assay reproducibility can stem from several variables:
-
Cell Passage Number & Health : Use cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered growth rates and drug responses. Always ensure cells are healthy and in the logarithmic growth phase at the time of plating.[13]
-
Reagent Stability : Prepare fresh solutions of this compound and other critical reagents for each experiment. If using frozen stocks, avoid repeated freeze-thaw cycles.
-
Incubation Times : Ensure incubation times for cell treatment, reagent addition, and signal development are precisely controlled and consistent across all experiments.
-
Instrument Settings : Verify that the settings on the microplate reader (e.g., gain, integration time, excitation/emission wavelengths) are identical for every run.[10][11]
Section 3: Signal & Readout Issues
Q5: The overall signal in my assay is too low. How can I increase it? A5: A low signal can compromise the assay window and data quality. Consider the following:
-
Increase Cell Number : A higher cell density per well can produce a stronger signal. Titrate the cell number to find an optimal density that provides a robust signal without reaching over-confluence by the end of the experiment.
-
Optimize Incubation Time : The duration of this compound treatment or the incubation with the detection reagent may be suboptimal. Perform a time-course experiment to determine the ideal endpoint.
-
Check Reagent Concentration : The concentration of the substrate or detection reagent may be limiting. Refer to the manufacturer's protocol and consider titrating the reagent to find the optimal concentration. For kinase assays, ensure the ATP concentration is appropriate for the desired outcome, as high levels can interfere with inhibitor binding.[15][16]
-
Adjust Reader Settings : Increase the gain or integration time on the microplate reader to enhance signal detection.[10] Be cautious, as this may also increase background noise.
Q6: I am observing a high background signal. What can I do to reduce it? A6: High background can be caused by several factors:
-
Media Components : Phenol (B47542) red and other components in cell culture media can autofluoresce. If using a fluorescence-based assay, switch to phenol red-free media during the assay steps.
-
Compound Interference : The test compound itself may be fluorescent or colored, interfering with the assay signal. Always run a "compound only" control (no cells) to check for this.
-
Contamination : Mycoplasma or bacterial contamination can affect cell metabolism and assay readouts. Regularly test cell cultures for contamination.[13]
-
Incomplete Cell Lysis (for endpoint assays) : If the assay requires cell lysis, ensure it is complete to prevent background from intact cells.
Quantitative Data Summary
The inhibitory activity of Plk1 inhibitors like this compound can be characterized by several quantitative parameters. The values below are typical for potent Plk1 inhibitors and serve as a reference.
Table 1: In Vitro Inhibitory Potency
| Parameter | Target | Typical Value Range | Assay Type |
|---|---|---|---|
| IC₅₀ | Plk1 Kinase | 0.8 - 5 nM | Cell-free enzymatic assay[6][17] |
| IC₅₀ | Plk2 Kinase | 3 - 10 nM | Cell-free enzymatic assay[1][17] |
| IC₅₀ | Plk3 Kinase | 5 - 15 nM | Cell-free enzymatic assay[1][17] |
| K_d_ | BRD4 | ~25-40 nM | Binding Assay[6][8] |
Table 2: Cell-Based Assay Potency (EC₅₀)
| Cell Line | Cancer Type | Typical EC₅₀ Range | Assay Type |
|---|---|---|---|
| HeLa | Cervical Cancer | 10 - 50 nM | Cell Proliferation/Viability[1][6] |
| HCT-116 | Colorectal Cancer | 2 - 25 nM | Cell Proliferation/Viability[1][6] |
| A549 | Lung Cancer | 5 - 30 nM | Cell Proliferation/Viability[1][6] |
| NB Cells | Neuroblastoma | 5 - 50 nM | Cell Proliferation/Viability[7] |
Experimental Protocols & Visualizations
Protocol: Cell Proliferation Assay (Alamar Blue Method)
This protocol outlines a typical cell-based proliferation assay to determine the EC₅₀ of this compound.
-
Cell Seeding :
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well).
-
Seed 90 µL of the cell suspension into each well of a 96-well black, clear-bottom plate.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare a 10-point serial dilution of this compound in DMSO.
-
Further dilute these concentrations in culture medium to create 10X working solutions.
-
Add 10 µL of the 10X compound solutions to the corresponding wells (final DMSO concentration should be ≤ 0.1%). Include "vehicle only" (DMSO) and "no treatment" controls.
-
Incubate for the desired treatment period (e.g., 72 hours).[17]
-
-
Signal Detection :
-
Add 10 µL of Alamar Blue (or a similar resazurin-based reagent) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence on a microplate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
-
Data Analysis :
-
Subtract the background fluorescence (media only wells).
-
Normalize the data to the vehicle control (100% viability) and a "no cell" control (0% viability).
-
Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.
-
Diagrams
Below are diagrams visualizing key workflows and concepts related to the this compound assay.
Caption: Simplified signaling pathway for this compound action.
Caption: Standard experimental workflow for a this compound cell-based assay.
Caption: Decision-making flowchart for troubleshooting high variability.
References
- 1. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]
- 2. benchchem.com [benchchem.com]
- 3. Structural basis for variations in Polo Like Kinase 1 conformation and intracellular stability induced by ATP competitive and novel non-competitive abbapolin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [analytica-world.com]
- 10. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 14. tecan.com [tecan.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. pure.mpg.de [pure.mpg.de]
identifying and mitigating BI-2540 off-target effects
Welcome to the technical support center for BI-2540. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of this compound, a potent inhibitor of Polo-like kinase 1 (PLK1).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its function?
A1: The primary target of this compound is Polo-like kinase 1 (PLK1), a highly conserved serine/threonine kinase.[1][2] PLK1 is a master regulator of the cell cycle, with critical roles in mitotic entry, centrosome maturation, bipolar spindle formation, and cytokinesis.[2][3][4] By inhibiting PLK1, this compound induces a G2/M phase arrest in the cell cycle, leading to apoptosis in rapidly dividing cells, which makes it a compound of interest for cancer research.[5][6]
Q2: What are off-target effects and why are they a concern for a potent kinase inhibitor like this compound?
A2: Off-target effects occur when a drug or compound binds to and affects proteins other than its intended target.[7] For kinase inhibitors, this is a significant concern due to the high degree of structural similarity across the human kinome.[8] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[7][9] Proactively identifying and understanding the off-target profile of this compound is crucial for accurate data interpretation and assessing its therapeutic potential.
Q3: What are the known or potential off-targets of this compound?
A3: While this compound is highly potent against PLK1, high-throughput screening has revealed potential off-targets. These can include other members of the Polo-like kinase family, such as PLK2 and PLK3, though typically with lower affinity.[10] More significantly, studies on structurally related compounds have shown interactions with non-kinase proteins, such as the bromodomain-containing protein BRD4.[11][12] It is essential to experimentally verify the off-target profile in your specific model system.
Q4: How can I distinguish between on-target PLK1 inhibition and off-target effects in my experiments?
A4: Distinguishing on-target from off-target effects is a critical validation step. Key strategies include:
-
Rescue Experiments: This is a gold-standard method where you overexpress a drug-resistant mutant of the primary target (PLK1). If the observed phenotype is reversed, it confirms an on-target effect.[9]
-
Use of Structurally Unrelated Inhibitors: Comparing the phenotype induced by this compound with that of other well-characterized, structurally distinct PLK1 inhibitors can provide strong evidence.[9] If different inhibitors targeting PLK1 produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Correlation: Correlate the concentration of this compound required to induce the phenotype with the concentration required to inhibit PLK1 activity (e.g., phosphorylation of downstream substrates). A close correlation suggests an on-target effect.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
Issue 1: Discrepancy between biochemical IC50 and cellular EC50 values.
-
Possible Cause 1: Cellular ATP Concentration. Biochemical assays are often performed at low ATP concentrations. The high intracellular ATP concentration (~1-10 mM) can outcompete ATP-competitive inhibitors like this compound, leading to a lower apparent potency in cells.
-
Troubleshooting Step: If possible, perform cellular assays in ATP-depleted cells to see if the potency of this compound increases and more closely matches the biochemical IC50.
-
-
Possible Cause 2: Cell Permeability or Efflux. The compound may have poor cell membrane permeability or be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its effective intracellular concentration.
-
Troubleshooting Step: Assess the compound's physicochemical properties. To test for efflux, co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) and check for an increase in this compound's cellular potency.[7]
-
-
Possible Cause 3: Low Target Expression. The target kinase, PLK1, may not be expressed at high levels or may be inactive in the chosen cell line.
-
Troubleshooting Step: Verify the expression and phosphorylation status (activity) of PLK1 in your cell model using Western blotting. Select a cell line with confirmed PLK1 expression and activity if necessary.[7]
-
Issue 2: An unexpected cellular phenotype is observed that does not align with the known functions of PLK1.
-
Possible Cause 1: Inhibition of an Unknown Off-Target Kinase. The phenotype may be caused by this compound inhibiting one or more off-target kinases that are active in your cellular model.
-
Troubleshooting Step: Conduct a broad kinase selectivity screen (kinome profiling) at a concentration where the phenotype is observed (e.g., 10x the PLK1 cellular EC50).[7] This can identify potential off-target kinases responsible for the effect.
-
-
Possible Cause 2: Effect on a Non-Kinase Off-Target. The inhibitor might be binding to a non-kinase protein (e.g., BRD4), triggering a separate signaling pathway.
-
Troubleshooting Step: Perform a target deconvolution study using methods like Chemical Proteomics or a Cellular Thermal Shift Assay (CETSA) to identify non-kinase binding partners.[7]
-
-
Possible Cause 3: Paradoxical Pathway Activation. Inhibition of one pathway can sometimes lead to the compensatory activation of another. For example, inhibiting a key mitotic kinase might trigger stress responses or other signaling cascades.
-
Troubleshooting Step: Use phosphoproteomics or targeted Western blots to analyze the phosphorylation status of key proteins in related signaling pathways (e.g., MAPK, AKT) to identify any unexpectedly activated pathways.[13]
-
Quantitative Data Summary
The following tables summarize representative inhibitory activities of this compound. Note: These values are illustrative and should be experimentally determined for your specific assay conditions and cell lines.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. PLK1) |
| PLK1 | 0.8 | 1 |
| PLK2 | 3.5 | 4.4 |
| PLK3 | 9.0 | 11.3 |
| AURKA | 150 | 187.5 |
| CDK1/CycB | >1000 | >1250 |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Proliferation EC50 (nM) |
| HeLa | Cervical Cancer | 2.5 |
| HCT 116 | Colon Cancer | 5.0 |
| A549 | Lung Cancer | 14.0 |
| MV4-11 | Leukemia (AML) | 3.0 |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for screening this compound against a panel of kinases to determine its selectivity.[14]
-
Assay Preparation: Utilize a commercial kinase profiling service or an in-house platform. Assays are typically performed in 384-well plates.[15][16]
-
Compound Dilution: Prepare a dilution series of this compound in DMSO. A typical screening concentration is 1 µM to assess broad activity. For dose-response curves, use a 10-point, 3-fold serial dilution starting from 10 µM.
-
Reaction Setup:
-
Dispense 1 µL of the compound dilution into the appropriate wells of the assay plate.
-
Add 2 µL of each Kinase Working Stock to the wells.
-
Initiate the reaction by adding 2 µL of the corresponding ATP/Substrate Working Stock.[15] The ATP concentration should be at or near the Km for each specific kinase to accurately reflect inhibitory potency.[17]
-
-
Incubation: Incubate the reaction plate for 60 minutes at room temperature.
-
Detection: Quantify kinase activity using a suitable detection method, such as ADP-Glo™ Luminescent Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO vehicle control. For dose-response experiments, fit the data to a four-parameter logistic curve to determine the IC50 value for each inhibited kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of this compound to its target (PLK1) and potential off-targets in intact cells or cell lysates.[18] The principle is that a ligand-bound protein is more resistant to thermal denaturation.[18]
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound at the desired concentration (e.g., 10x EC50) or a DMSO vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[19]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[20]
-
Protein Detection: Collect the supernatant and analyze the amount of soluble PLK1 (or a suspected off-target protein) at each temperature point by Western blot or other protein quantification methods like ELISA.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature for both DMSO and this compound treated samples. A shift of the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.[18]
Protocol 3: Chemical Proteomics for Unbiased Off-Target Identification
This approach identifies protein targets by using a modified version of the inhibitor to capture its binding partners from a cell lysate.[21][22]
-
Probe Synthesis: Synthesize a chemical probe by derivatizing this compound with a clickable tag (e.g., a terminal alkyne group) without disrupting its binding activity. A control compound with a modification that abolishes binding should also be synthesized.
-
Cell Treatment: Treat cells with the alkyne-tagged this compound probe. To confirm specificity, a competition experiment should be run in parallel, where cells are pre-treated with an excess of the original, unmodified this compound before adding the probe.
-
Cell Lysis and "Click" Reaction: Lyse the cells. Conjugate the probe-labeled proteins to a biotin-azide tag via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction.[21]
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein complexes. Wash the beads extensively to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins from the beads. Digest the proteins into peptides using trypsin.
-
Mass Spectrometry (MS) Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were captured by the this compound probe.
-
Data Analysis: Compare the list of proteins identified in the probe-treated sample versus the control and competition samples. Proteins that are significantly enriched in the probe-treated sample and depleted in the competition sample are considered high-confidence binding targets of this compound.
Diagrams
Caption: Simplified signaling pathway for PLK1 in cell cycle progression and the point of inhibition by this compound.
Caption: Experimental workflow for identifying the source of an unexpected phenotype observed with this compound.
Caption: A logical troubleshooting tree to help determine if an observed experimental result is an on- or off-target effect.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. plx-4720.com [plx-4720.com]
- 6. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteolysis targeting chimera of BI-2536 induces potent dual degradation of PLK1 and BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Kinase Selectivity Profiling System: TK-1 Protocol [worldwide.promega.com]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 21. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BI-2536 Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of the Polo-like kinase 1 (PLK1) inhibitor, BI-2536, on various cell lines. While the initial query was for BI-2540, the available scientific literature predominantly focuses on BI-2536 in the context of cancer cell cytotoxicity. BI-2536 is a potent small molecule inhibitor of PLK1, a key regulator of the cell cycle, and has been shown to induce cell cycle arrest and apoptosis in numerous cancer cell lines.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BI-2536?
A1: BI-2536 is a small molecule inhibitor that targets Polo-like kinase 1 (PLK1).[1] PLK1 is a serine/threonine-protein kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. By inhibiting PLK1, BI-2536 disrupts these processes, leading to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequent induction of apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: In which cell lines has BI-2536 demonstrated cytotoxicity?
A2: BI-2536 has shown significant cytotoxic effects in a variety of cancer cell lines, including but not limited to:
-
Neuroblastoma (SH-SY5Y, SK-N-BE(2))[1]
-
Multiple Myeloma (MM.1S, OPM2)[3]
-
Triple-negative breast cancer[1]
-
Rhabdomyosarcoma (RMS)[1]
-
Osteosarcoma[1]
It is important to note that the sensitivity to BI-2536 can vary between different cell lines.
Q3: What is the expected morphological outcome after treating cells with BI-2536?
A3: Following treatment with BI-2536, you can expect to observe an increase in the population of cells arrested in mitosis. Morphologically, this manifests as a higher proportion of rounded-up cells with condensed chromatin. Over time, features of apoptosis such as membrane blebbing, cell shrinkage, and the formation of apoptotic bodies may become apparent.
Q4: How does BI-2536 affect the cell cycle?
A4: BI-2536 treatment typically leads to a significant increase in the proportion of cells in the G2/M phase of the cell cycle.[1][2] This can be visualized using flow cytometry analysis of DNA content after staining with a fluorescent dye like propidium (B1200493) iodide. The arrest in the G2 phase is a common outcome of PLK1 inhibition.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant cytotoxicity observed at expected concentrations. | 1. Cell line resistance. 2. Incorrect drug concentration. 3. Insufficient incubation time. 4. Drug degradation. | 1. Confirm PLK1 expression in your cell line. Some cell lines may have lower PLK1 levels or compensatory mechanisms. Consider testing a wider range of cell lines. 2. Perform a dose-response experiment with a broad range of BI-2536 concentrations to determine the IC50 for your specific cell line. 3. Extend the incubation period (e.g., 24, 48, 72 hours) as the cytotoxic effects may be time-dependent. 4. Ensure proper storage of the BI-2536 compound as recommended by the manufacturer to prevent degradation. Prepare fresh dilutions for each experiment. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in wells. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for accurate cell distribution. 2. Mix the plate gently by tapping or using a plate shaker after adding the drug to ensure even distribution. 3. Avoid using the outer wells of the plate for critical measurements, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Unexpected cell cycle arrest profile (e.g., G1 arrest). | 1. Off-target effects at high concentrations. 2. Cell line-specific responses. | 1. Use the lowest effective concentration of BI-2536 as determined by your dose-response curve to minimize potential off-target effects. 2. Some cell lines may exhibit unique responses to PLK1 inhibition. Investigate downstream signaling pathways to understand the specific mechanism. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
BI-2536
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of BI-2536 in complete medium.
-
Remove the old medium and add 100 µL of the BI-2536 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the quantitative analysis of the cell cycle distribution.
Materials:
-
BI-2536
-
6-well plates
-
Complete cell culture medium
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with BI-2536 at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Data Presentation
Table 1: Example IC50 Values of BI-2536 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SH-SY5Y | Neuroblastoma | 5-10 | [1] |
| SK-N-BE(2) | Neuroblastoma | 10-50 | [1] |
| MM.1S | Multiple Myeloma | <40 | [3] |
| OPM2 | Multiple Myeloma | <40 | [3] |
Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, assay used).
Visualizations
Caption: Mechanism of action of BI-2536 leading to apoptosis.
Caption: Experimental workflow for assessing BI-2536 cytotoxicity.
References
how to solve BI-2540 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for working with BI-2540, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in aqueous solutions. The information is designed to help resolve common issues related to precipitation during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an inhibitor of the human immunodeficiency virus (HIV) non-nucleoside reverse transcriptase (NNRT).[1][2][3] As an NNRTI, it binds to a hydrophobic pocket on the reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing viral replication.
Q2: Why does this compound precipitate in my aqueous experimental setup?
Like many small molecule inhibitors, this compound is a hydrophobic compound with limited solubility in aqueous solutions. Precipitation is a common issue and can be attributed to several factors:
-
Exceeding Aqueous Solubility: The concentration of this compound in your final working solution may be higher than its solubility limit in the aqueous buffer or cell culture medium.
-
Solvent Shock: Rapidly diluting a concentrated stock solution of this compound (typically in an organic solvent like DMSO) into an aqueous medium can cause a sudden change in solvent polarity, leading to the compound "crashing out" of the solution.[4]
-
pH and Temperature Effects: The solubility of a compound can be influenced by the pH and temperature of the solution.
-
Interactions with Media Components: Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro experiments.
Q4: How should I store the this compound stock solution?
For long-term storage, it is recommended to store the DMSO stock solution of this compound at -80°C. For shorter-term use, -20°C is acceptable. To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to troubleshoot and resolve precipitation issues with this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer/media. | Solvent Shock: The rapid change in solvent polarity causes the compound to immediately fall out of solution.[4] | Improve Dilution Technique: 1. Warm the aqueous buffer or cell culture media to 37°C. 2. Add the this compound DMSO stock solution dropwise to the pre-warmed aqueous solution while gently vortexing or swirling. This ensures rapid and even dispersion.[4] NEVER add the aqueous solution to the DMSO stock. |
| High Final Concentration: The target concentration in the aqueous solution exceeds the solubility limit of this compound. | Optimize Final Concentration: 1. If possible, lower the final concentration of this compound in your experiment. 2. Perform a solubility test to determine the approximate solubility limit in your specific buffer or media (see Experimental Protocols section). | |
| Precipitation observed in the stock solution vial. | Improper Storage or High Concentration: The compound may have precipitated out of the DMSO stock due to temperature fluctuations or if the concentration is too high for long-term stability. | Inspect and Redissolve Stock: 1. Visually inspect the stock solution for any precipitate before use. 2. If precipitate is present, gently warm the vial in a 37°C water bath and vortex vigorously to redissolve the compound.[5] 3. Consider preparing a fresh stock solution at a slightly lower concentration if the issue persists. |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | Compound Instability or Supersaturation: The compound may be slowly precipitating out of a supersaturated solution or degrading over the course of the experiment. | Enhance Stability in Solution: 1. For long-term experiments, consider preparing fresh working solutions and changing the media every 24-48 hours. 2. Evaluate the use of solubility-enhancing excipients, such as non-ionic surfactants (e.g., Tween® 80, Pluronic® F-127) or cyclodextrins, in your formulation. These should be tested for compatibility with your experimental system. |
| Precipitation is observed after adding to cell culture. | Interaction with Serum Proteins: Components in fetal bovine serum (FBS) or other supplements can sometimes bind to the compound and cause it to precipitate. | Modify Cell Culture Protocol: 1. Reduce the percentage of serum in your cell culture medium, if your cell line can tolerate it. 2. Consider using a serum-free medium for your experiment if applicable. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol provides a general guideline for preparing aqueous working solutions of this compound from a DMSO stock to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Under sterile conditions, dissolve this compound powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 527.82 g/mol .
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Pre-warm the desired volume of aqueous buffer or cell culture medium to 37°C.
-
Calculate the volume of the DMSO stock solution needed to achieve your final desired concentration. It is crucial to keep the final DMSO concentration in your aqueous solution as low as possible (ideally ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity.
-
While gently swirling or vortexing the pre-warmed aqueous solution, add the calculated volume of the DMSO stock solution drop-by-drop.
-
Continue to mix for an additional 30-60 seconds to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Visualizations
Signaling Pathway of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Caption: Mechanism of action of this compound as an NNRTI.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solutions.
References
Technical Support Center: BI-2536 and DMSO Solvent Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of the Polo-like kinase 1 (PLK1) inhibitor, BI-2536, with a focus on controlling for the solvent effects of Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BI-2536?
BI-2536 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell division.[1] It has an IC50 of 0.83 nM for PLK1 in cell-free assays.[2] By inhibiting PLK1, BI-2536 disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] It has also been identified as a dual inhibitor of BRD4.[5]
Q2: What is the recommended solvent for BI-2536?
The recommended solvent for BI-2536 is Dimethyl Sulfoxide (DMSO).[4] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Q3: How should I prepare and store a stock solution of BI-2536 in DMSO?
To prepare a 10 mM stock solution, reconstitute 5 mg of BI-2536 powder in 958 μl of DMSO.[4] For long-term storage, it is recommended to store the lyophilized powder at -20°C, desiccated, where it is stable for up to 24 months.[4] Once dissolved in DMSO, the stock solution should be stored at -20°C and used within 3 months to maintain potency.[4] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4]
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally at or below 0.1%.[6] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in all experiments to account for any effects of the solvent itself.[7]
Q5: What are the known effects of DMSO on cells in culture?
DMSO can have various effects on cells, which are concentration-dependent. Low concentrations (≤0.1%) are generally considered safe for most cell lines, though some sensitive cell lines may still be affected.[8][9] Higher concentrations can lead to cytotoxicity, inhibition of cell proliferation, induction of apoptosis, and changes in gene expression.[10][11] In some cell types, DMSO can also induce differentiation.[12]
Troubleshooting Guides
Issue 1: BI-2536 Precipitates Out of Solution
| Possible Cause | Troubleshooting Step |
| Supersaturated Stock Solution | Prepare a new stock solution at a lower concentration. |
| Low-Quality or "Wet" DMSO | Use fresh, anhydrous (water-free), high-purity DMSO. Moisture in DMSO can significantly reduce the solubility of many organic compounds.[13] |
| Precipitation Upon Dilution in Aqueous Media | This is a common issue. To resolve this, vortex the diluted solution for a few minutes. Gentle warming in a 37°C water bath or sonication can also help redissolve the compound.[7] Ensure the final concentration in the aqueous medium does not exceed the solubility limit. |
| Improper Storage | Store the DMSO stock solution in tightly sealed vials at -20°C to prevent moisture absorption. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4] |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step |
| DMSO-Induced Cellular Effects | Always include a vehicle control with the same final DMSO concentration as your experimental samples. This will help differentiate the effects of BI-2536 from those of the solvent.[7] |
| DMSO Concentration Too High | Titrate the DMSO concentration to determine the highest non-toxic concentration for your specific cell line and assay. A concentration of ≤0.1% is a good starting point.[8] |
| Off-Target Effects of DMSO on Signaling Pathways | Be aware that DMSO can affect cellular signaling, including MAP kinase pathways.[14][15] Compare your results to the vehicle control to identify any DMSO-specific effects. |
| Degradation of BI-2536 | Ensure the stock solution has been stored properly and is within its recommended shelf life (up to 3 months at -20°C in DMSO).[4] If in doubt, prepare a fresh stock solution. |
Issue 3: High Background or Low Signal-to-Noise Ratio in Kinase Assays
| Possible Cause | Troubleshooting Step |
| DMSO Interference with Assay Components | Some studies have shown that DMSO can stimulate the activity of certain protein kinases.[16] Ensure your assay buffer is compatible with the final DMSO concentration. |
| Incorrect DMSO Concentration in Control | The vehicle control must contain the exact same concentration of DMSO as the wells with BI-2536. |
| Assay Sensitivity | Optimize the assay conditions, including incubation time and substrate concentration, to maximize the signal window. |
Quantitative Data: Effects of DMSO on Cell Viability
The following table summarizes the cytotoxic effects of different DMSO concentrations on various cell lines. This data can help in selecting an appropriate DMSO concentration for your experiments.
| Cell Line | DMSO Concentration (v/v) | Effect on Cell Viability | Reference |
| Lung Adenocarcinoma (CL1-5) | ≤ 2% | No significant cytotoxicity | [10] |
| Lung Adenocarcinoma (CL1-5) | 5% | ~50% reduction in cell viability | [10] |
| Human Apical Papilla Cells (hAPC) | 0.1%, 0.5% | Not cytotoxic | [11] |
| Human Apical Papilla Cells (hAPC) | 1% | Cytotoxic after 72 hours | [11] |
| Human Apical Papilla Cells (hAPC) | 5%, 10% | Cytotoxic at all time points | [11] |
| Various Cancer Cell Lines | 0.3125% | Minimal cytotoxicity (except for MCF-7) | [9] |
| Odontoblast-like Cells (MDPC-23) | 0.1 mM, 0.3 mM | Increased cell viability | [17] |
Experimental Protocols
Protocol for a Cell-Based Assay Using BI-2536
This protocol provides a general guideline for treating cultured cells with BI-2536. Specific parameters should be optimized for your cell line and experimental goals.
Materials:
-
BI-2536 powder
-
Anhydrous, high-purity DMSO
-
Complete cell culture medium appropriate for your cell line
-
Cultured cells in multi-well plates
-
Sterile, single-use polypropylene (B1209903) tubes
Procedure:
-
Prepare a 10 mM BI-2536 Stock Solution:
-
Allow the vial of BI-2536 powder to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the appropriate volume of anhydrous DMSO to the BI-2536 powder to achieve a 10 mM concentration (e.g., add 958 μl of DMSO to 5 mg of BI-2536).[4]
-
Vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (37°C) or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C.
-
-
Prepare Working Solutions:
-
Thaw a single-use aliquot of the 10 mM BI-2536 stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Prepare a parallel set of dilutions using only DMSO (without BI-2536) to serve as your vehicle control. The final DMSO concentration in the vehicle control wells must be identical to the highest concentration used in the experimental wells.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the prepared working solutions of BI-2536 and the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Downstream Analysis:
-
Following incubation, proceed with your planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., caspase activity, Annexin V staining), or cell cycle analysis (e.g., flow cytometry).
-
Visualizations
References
- 1. Pardon Our Interruption [opnme.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in BI-2540 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Polo-like kinase 1 (Plk1) inhibitor, BI-2536. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BI-2536?
BI-2536 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (Plk1).[1][2] Plk1 is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1][3] By inhibiting Plk1, BI-2536 disrupts these processes, leading to a mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequent induction of apoptosis in cancer cells.[1][4][5]
Q2: What are the expected cellular phenotypes after treating cancer cells with BI-2536?
Typically, treatment of proliferating cancer cells with BI-2536 at effective concentrations (in the nanomolar range for many cell lines) results in:
-
G2/M cell cycle arrest: A significant increase in the population of cells in the G2 and M phases of the cell cycle.[1][4][5]
-
Induction of apoptosis: An increase in markers of programmed cell death, such as Annexin V staining and cleavage of PARP and Caspase-3.[4][6]
-
Formation of monopolar spindles: A characteristic mitotic defect where the spindle poles fail to separate, leading to a "polo-like" arrest.[3]
-
Changes in cell morphology: Cells may appear rounded up and detached from the culture surface, which is indicative of mitotic arrest.[4]
Troubleshooting Guides
Unexpected Result 1: Reduced or No G2/M Arrest Observed
Q: I treated my cancer cell line with BI-2536, but I'm not seeing the expected increase in the G2/M population in my cell cycle analysis. What could be the reason?
A: Several factors could contribute to a lack of G2/M arrest. Here is a troubleshooting guide:
-
Sub-optimal Drug Concentration:
-
Action: Verify the IC50 of BI-2536 for your specific cell line. The effective concentration can vary significantly between cell types.[2] Perform a dose-response experiment to determine the optimal concentration for inducing G2/M arrest in your cells.
-
-
Cell Line Resistance:
-
Action: Your cell line may have intrinsic or acquired resistance to Plk1 inhibition. This could be due to various mechanisms, including alterations in drug efflux pumps or mutations in Plk1 or downstream signaling pathways. Consider performing a literature search for known resistance mechanisms in your cell line or related cancer types.
-
-
Incorrect Timing of Analysis:
-
Action: The peak of G2/M arrest can be time-dependent. Analyze the cell cycle at different time points post-treatment (e.g., 12, 24, 48 hours) to capture the optimal window for observing the arrest.
-
-
Experimental Protocol Issues:
-
Action: Review your cell cycle analysis protocol. Ensure proper cell fixation, permeabilization, and DNA staining. Inconsistent staining can lead to inaccurate cell cycle profiles.
-
-
Drug Integrity:
-
Action: Ensure the BI-2536 compound has been stored correctly and has not degraded. Prepare fresh dilutions for your experiments.
-
Unexpected Result 2: Lack of Apoptosis Despite Mitotic Arrest
Q: My cells are arresting in mitosis after BI-2536 treatment, but I am not observing a significant increase in apoptosis. Why might this be?
A: A mitotic arrest does not always immediately lead to apoptosis. Here are some possible explanations and troubleshooting steps:
-
Delayed Apoptosis:
-
Action: The onset of apoptosis can be delayed. Extend the time course of your experiment (e.g., 48, 72, 96 hours) to determine if apoptosis occurs at later time points.
-
-
Mitotic Slippage and Aneuploidy:
-
Action: Cells arrested in mitosis can sometimes exit mitosis without proper chromosome segregation, a phenomenon known as "mitotic slippage." This can lead to the formation of aneuploid cells that may remain viable for some time.[3] This has been observed in primary cells treated with BI-2536.[3] Examine the morphology of your cells at later time points for signs of multinucleation or micronuclei formation.[3]
-
-
Autophagy Modulation:
-
Defective Apoptotic Machinery:
-
Action: Your cell line may have defects in the apoptotic signaling pathway (e.g., mutations in p53, overexpression of anti-apoptotic proteins like Bcl-2).[7] Assess the expression and activation of key apoptotic proteins to identify potential blocks in the pathway.
-
Unexpected Result 3: Atypical Cell Morphology or Phenotype
Q: I'm observing unusual cell morphologies or phenotypes that are not the typical rounded-up mitotic cells after BI-2536 treatment. What could be happening?
A: BI-2536 can have effects beyond the classical mitotic arrest, which may manifest as unexpected morphologies.
-
Effects on Primary Cilia:
-
Action: Plk1 has been implicated in the regulation of primary cilia, which are important signaling organelles.[8] Alterations in cilia structure could lead to changes in cell signaling and morphology. If relevant to your cell type, consider staining for markers of primary cilia.
-
-
Off-Target Effects:
-
Action: While BI-2536 is a potent Plk1 inhibitor, it also inhibits BRD4 with an IC50 of 25 nM.[9] If you are using higher concentrations of BI-2536, you may be observing off-target effects related to BRD4 inhibition or other kinases. Consider using a lower concentration of the inhibitor or comparing its effects with other Plk1 inhibitors to dissect on-target versus off-target effects.
-
-
Induction of Aneuploidy:
Data Presentation
Table 1: Reported IC50 Values for BI-2536 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 9 | [3] |
| HUVEC | Primary Endothelial Cells | 30 | [3] |
| Primary Cardiac Fibroblasts | Primary Fibroblasts | 43 | [3] |
| Neuroblastoma Cell Lines | Neuroblastoma | < 100 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of BI-2536 for the desired duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
-
Seed cells in a 6-well plate and treat with BI-2536 for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Western Blotting for Apoptosis Markers
-
Treat cells with BI-2536 for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: Simplified signaling pathway of Plk1 activation and its inhibition by BI-2536.
References
- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
minimizing lot-to-lot variability of BI-2540
Technical Support Center: BI-2540
This technical support center is designed to assist researchers, scientists, and drug development professionals in to ensure the reproducibility and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a non-nucleoside reverse transcriptase (NNRT) inhibitor of HIV. It is a chemical probe used in research settings. Below is a summary of its key chemical properties.
| Property | Value |
| CAS Number | 875145-22-5 |
| Molecular Formula | C24H15ClF5NO5 |
| Molecular Weight | 527.82 g/mol |
Q2: How should this compound be properly stored to maintain its stability?
A2: Proper storage is critical to prevent degradation, a potential source of lot-to-lot variability. The following storage conditions are recommended for this compound:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| In DMSO | 4°C | Up to 2 weeks |
| In DMSO | -80°C | Up to 6 months |
For general best practices, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial. Stock solutions should be prepared and used on the same day if possible, or stored in aliquots in tightly sealed vials at -20°C for up to one month.
Q3: What are the potential causes of lot-to-lot variability with this compound?
A3: Lot-to-lot variability in small molecules like this compound can stem from several factors, including:
-
Manufacturing Processes: Minor changes in the synthesis or purification process can introduce variability.
-
Impurities: The presence of impurities, even at low levels, can significantly alter the compound's apparent potency and activity. For instance, an impurity that is a more potent inhibitor than this compound can lead to a deceptively low IC50 value.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, resulting in decreased activity.
-
Inaccurate Quantification: Errors in determining the concentration of the compound can lead to inconsistent results.
Q4: How can I be proactive in managing potential lot-to-lot variability of this compound?
A4: A proactive approach to quality control is essential. When you receive a new lot of this compound, it is advisable to perform an in-house validation. This involves comparing the performance of the new lot against a previously validated lot. Key steps include verifying the Certificate of Analysis (COA) for purity and identity, and running a side-by-side comparison in your specific assay to ensure consistent performance.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound between experiments.
This could be due to lot-to-lot variability, degradation of the compound, or issues with the experimental setup.
Troubleshooting inconsistent IC50 values.
Issue 2: Unexpected or no biological activity observed.
This could indicate a problem with the compound's integrity or the experimental design.
Validation & Comparative
In Vitro Potency Showdown: BI-2540 vs. Efavirenz in the Fight Against HIV-1
For Immediate Release
[City, State] – [Date] – In the landscape of HIV-1 drug discovery, the in vitro assessment of antiviral potency is a critical determinant of a compound's potential. This guide provides a comparative analysis of two non-nucleoside reverse transcriptase inhibitors (NNRTIs): BI-2540, a research chemical probe, and efavirenz (B1671121), an established antiretroviral drug. This report details their respective in vitro efficacies, mechanisms of action, and the experimental protocols used for their evaluation, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of In Vitro Potency
The following table summarizes the available in vitro potency data for this compound and efavirenz against HIV-1. It is important to note that while efavirenz has been extensively characterized, specific public domain data on the IC50 and EC50 values for this compound are limited.
| Compound | Target | Assay Type | Potency Metric | Value (nM) | Cell Type/System |
| This compound | HIV-1 Reverse Transcriptase | Enzymatic Assay | IC50 | Not Publicly Available | Recombinant HIV-1 RT |
| HIV-1 Replication | Cellular Assay | EC50 | Not Publicly Available | Various cell lines | |
| Efavirenz | HIV-1 Reverse Transcriptase | Enzymatic Assay | K_i | 2.93 | Wild-type HIV-1 RT |
| HIV-1 Replication | Cellular Assay | EC90-95 | 1.7 - 25 | Various cell types | |
| HIV-1 Replication | Cellular Assay | IC90 | 0.7 - 7 | Microglia | |
| Wild-type HIV | Cellular Assay | IC50 | ~1.5 (0.51 ng/mL) | Not specified |
Note: The potency of NNRTIs can vary depending on the specific HIV-1 strain, cell type used in the assay, and the experimental conditions.
Mechanism of Action: A Shared Strategy
Both this compound and efavirenz are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Their mechanism of action involves the non-competitive inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into DNA.
These compounds bind to a hydrophobic pocket located near the active site of the p66 subunit of the RT enzyme. This binding induces a conformational change in the enzyme, which in turn distorts the active site and prevents the polymerase from carrying out its function, thus halting viral replication.
Experimental Protocols
The in vitro potency of anti-HIV compounds is determined through two primary types of assays: enzymatic assays and cell-based assays.
HIV-1 Reverse Transcriptase (RT) Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)•oligo(dT)), deoxynucleoside triphosphates (dNTPs, one of which is typically labeled, e.g., ³H-dTTP), and the purified recombinant HIV-1 RT enzyme in a suitable buffer.
-
Compound Incubation: The test compound (this compound or efavirenz) at various concentrations is pre-incubated with the HIV-1 RT enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the template-primer and dNTPs.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated onto a filter membrane.
-
Quantification: The amount of incorporated labeled dNTP is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-HIV-1 Cellular Assay (p24 Antigen ELISA)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context. A common method for quantifying viral replication is by measuring the amount of the viral core protein p24 in the cell culture supernatant.
Methodology:
-
Cell Culture: Susceptible host cells (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells) are cultured in appropriate media.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound.
-
Viral Infection: The treated cells are then infected with a known amount of HIV-1.
-
Incubation: The infected cells are incubated for several days to allow for viral replication.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
p24 ELISA: The concentration of HIV-1 p24 antigen in the supernatant is quantified using a commercial or in-house enzyme-linked immunosorbent assay (ELISA) kit.
-
The supernatant is added to microplate wells coated with anti-p24 antibodies.
-
A secondary, enzyme-conjugated anti-p24 antibody is added.
-
A substrate is added, which is converted by the enzyme to produce a colorimetric signal.
-
The absorbance is read using a microplate reader.
-
-
Data Analysis: The percentage of inhibition of viral replication at each compound concentration is calculated relative to an untreated, infected control. The EC50 value (the effective concentration of the compound that inhibits 50% of viral replication) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and efavirenz function as potent non-nucleoside reverse transcriptase inhibitors, representing a crucial class of antiretroviral agents. While efavirenz's in vitro potency is well-documented, providing a benchmark for NNRTI efficacy, the publicly available quantitative data for this compound is limited, positioning it primarily as a tool for research and preclinical studies. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel anti-HIV-1 compounds. Further public disclosure of the in vitro potency of emerging compounds like this compound will be essential for a comprehensive understanding of their therapeutic potential.
A Head-to-Head Comparison of BI-2540 and Other Non-Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) BI-2540 with established NNRTIs. The information is compiled from publicly available scientific literature and aims to assist researchers in evaluating its potential.
Overview of this compound
This compound is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the benzophenone (B1666685) class of compounds.[1] Like other NNRTIs, it is designed to inhibit the activity of HIV-1 reverse transcriptase, a critical enzyme for viral replication, by binding to an allosteric site on the enzyme. While specific preclinical data for this compound is not widely published, extensive research on the benzophenone class of NNRTIs has led to the discovery of highly potent compounds with activity against both wild-type and resistant strains of HIV-1.
Quantitative Comparison of Antiviral Activity and Cytotoxicity
Comprehensive data on this compound is limited in the public domain. However, data from closely related benzophenone NNRTIs, such as GW678248, provide insights into the potential efficacy of this class. The following tables summarize the reported in vitro activity and cytotoxicity of key NNRTIs.
Table 1: In Vitro Antiviral Activity against Wild-Type HIV-1
| Compound | Class | EC50 / IC50 (nM) | Cell Line | Source |
| GW678248 | Benzophenone NNRTI | 0.5 (IC50) | Not Specified | [2][3] |
| Efavirenz | First-Generation NNRTI | 1.7 - 3.8 | MT-4, CEM-SS | Published Literature |
| Nevirapine | First-Generation NNRTI | 10 - 100 | Various | Published Literature |
| Rilpivirine | Second-Generation NNRTI | 0.27 - 1.2 | MT-4, TZM-bl | Published Literature |
| Doravirine | Second-Generation NNRTI | 9.7 - 12 | MT-4 | Published Literature |
| Etravirine | Second-Generation NNRTI | 0.9 - 5.4 | MT-4 | Published Literature |
Table 2: In Vitro Antiviral Activity against Common NNRTI-Resistant HIV-1 Strains
| Compound | K103N Mutant (IC50 nM) | Y181C Mutant (IC50 nM) | K103N/Y181C Double Mutant (EC50 µM) | Source |
| GW678248 | 1 | 0.7 | Not Reported | [2][3] |
| Efavirenz | Reduced Susceptibility | Active | Reduced Susceptibility | Published Literature |
| Nevirapine | High-Level Resistance | High-Level Resistance | High-Level Resistance | Published Literature |
| Rilpivirine | Active | Active | 0.0048 | Published Literature |
| Doravirine | Active | Active | 0.023 | Published Literature |
| Etravirine | Active | Active | 0.0027 | Published Literature |
Table 3: In Vitro Cytotoxicity
| Compound | CC50 (µM) | Cell Line | Source |
| This compound | Data Not Available | - | - |
| Efavirenz | >100 | MT-4 | Published Literature |
| Nevirapine | >100 | MT-4 | Published Literature |
| Rilpivirine | >10 | TZM-bl | Published Literature |
| Doravirine | >100 | MT-4 | Published Literature |
| Etravirine | >100 | MT-4 | Published Literature |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the evaluation of NNRTIs.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay directly measures the ability of a compound to inhibit the activity of the HIV-1 RT enzyme.
-
Reagents and Materials: Recombinant HIV-1 RT, a poly(rA)/oligo(dT) template/primer, radiolabeled or fluorescently labeled nucleotides (e.g., [³H]dTTP), test compounds, and necessary buffers.
-
Procedure:
-
The test compound is serially diluted and incubated with recombinant HIV-1 RT.
-
The enzymatic reaction is initiated by adding the template/primer and labeled nucleotides.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the incorporated labeled nucleotides are separated from the unincorporated ones.
-
The amount of incorporated label, which is proportional to RT activity, is quantified using a scintillation counter or fluorescence reader.
-
-
Data Analysis: The concentration of the compound that inhibits RT activity by 50% (IC50) is calculated from the dose-response curve.
Antiviral (Cell-Based) Assay
This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.
-
Cell Lines: Human T-lymphocyte cell lines susceptible to HIV-1 infection, such as MT-4 or CEM-SS, are commonly used.
-
Procedure:
-
Cells are seeded in microtiter plates.
-
Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) in the presence of serial dilutions of the test compound.
-
The cultures are incubated for several days to allow for viral replication.
-
Viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The effective concentration of the compound that inhibits viral replication by 50% (EC50) is determined from the dose-response curve.
Cytotoxicity Assay
This assay assesses the toxicity of the compound to the host cells used in the antiviral assay.
-
Procedure:
-
Uninfected cells are cultured in the presence of serial dilutions of the test compound for the same duration as the antiviral assay.
-
Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of living cells.
-
-
Data Analysis: The cytotoxic concentration of the compound that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI), which is the ratio of CC50 to EC50, is often used to express the therapeutic window of the compound.
Visualizing Key Concepts
NNRTI Mechanism of Action
Caption: Allosteric inhibition of HIV-1 RT by NNRTIs.
General Experimental Workflow for NNRTI Evaluation
Caption: Workflow for preclinical evaluation of NNRTI candidates.
References
Validating the Antiviral Activity of BI-2540: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) BI-2540 against other established antiretroviral agents. This document summarizes available data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support further research and validation efforts.
Introduction to this compound
This compound is a potent, non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT), the enzyme crucial for the replication of the virus.[1] Developed by Boehringer Ingelheim, this compound is noted for its activity against clinically relevant mutant strains of HIV-1, a significant advantage in the face of growing drug resistance. While specific quantitative data on the antiviral potency (EC50) and cytotoxicity (CC50) of this compound are not publicly available at this time, its characterization as a potent inhibitor positions it as a compound of interest for further investigation. A structurally similar analog, BI-2439, serves as a negative control and exhibits significantly lower activity, with a reported IC50 of 5 µM in an HIV-RT Picogreen Fluorescence assay.
Comparative Analysis with Alternative NNRTIs
To provide a framework for evaluating the potential of this compound, this guide presents a comparison with several commercially available NNRTIs. These alternatives have well-documented antiviral activities and are commonly used in both clinical and research settings.
Quantitative Antiviral Activity of Selected NNRTIs
The following table summarizes the reported in vitro antiviral activity and cytotoxicity of established NNRTIs against wild-type HIV-1. It is important to note that these values can vary depending on the specific cell line, virus strain, and experimental conditions used.
| Compound | 50% Effective Concentration (EC50) | 50% Cytotoxic Concentration (CC50) | Selectivity Index (SI = CC50/EC50) | Cell Line |
| Nevirapine (B1678648) | 0.0159 µM - 0.09 µM[2] | >1000 µM[2] | >62893[2] | CEM[2] |
| Efavirenz | ~31.5 µmol/L (in pancreatic cancer cells)[3] | - | - | Pancreatic Cancer Cells[3] |
| Rilpivirine | 0.51 nM (wild-type HIV)[4] | - | - | - |
| Etravirine | 1.4–4.8 nM (wild-type HIV-1)[5] | - | - | - |
| Doravirine | Not active against HBV (EC50 >10 µM)[6] | - | - | HepG2[6] |
Experimental Protocols
Standardized assays are critical for the accurate assessment and comparison of antiviral compounds. The following are detailed methodologies for key experiments used to validate the activity of NNRTIs.
HIV-1 Reverse Transcriptase (RT) Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Principle: The assay quantifies the synthesis of DNA from an RNA template by the RT enzyme. The amount of synthesized DNA is typically measured using a fluorescent dye that intercalates with double-stranded DNA, such as PicoGreen, or through the incorporation of labeled nucleotides.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Template-Primer (e.g., poly(rA)/oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs)
-
Test compound (e.g., this compound) and control inhibitors
-
Detection reagent (e.g., PicoGreen)
-
96-well plates
-
Incubator and fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent.
-
In a 96-well plate, add the reaction buffer, template-primer, and dNTPs.
-
Add the diluted test compound to the wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.
-
Initiate the reaction by adding the HIV-1 RT enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Cell-Based Anti-HIV-1 Assay
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.
Principle: Human T-cell lines that are susceptible to HIV-1 infection (e.g., MT-4 cells) are infected with the virus in the presence of the test compound. The inhibition of viral replication is determined by measuring a viral marker, such as the p24 antigen, or by assessing cell viability.
Materials:
-
MT-4 human T-cell line
-
Complete cell culture medium (e.g., RPMI 1640 with fetal bovine serum)
-
HIV-1 viral stock (e.g., NL4-3 strain)
-
Test compound and control inhibitors
-
96-well cell culture plates
-
CO2 incubator
-
Reagents for measuring cell viability (e.g., MTT) or p24 antigen (ELISA kit)
Procedure:
-
Seed MT-4 cells into a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected cell controls and infected, untreated controls.
-
Incubate the plates at 37°C in a CO2 incubator for 4-5 days.
-
After the incubation period, measure the endpoint.
-
For cell viability (MTT assay): Add MTT reagent to the wells, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength.
-
For p24 antigen: Collect the culture supernatant and perform a p24 ELISA according to the manufacturer's instructions.
-
-
Calculate the percent inhibition of viral replication or the percent cell viability for each compound concentration.
-
Determine the EC50 value (the concentration that inhibits 50% of viral replication) and the CC50 value (the concentration that reduces cell viability by 50%).
Visualizing Mechanisms and Workflows
HIV-1 Reverse Transcription Signaling Pathway
The following diagram illustrates the key steps in the reverse transcription of the HIV-1 genome, which is the target of this compound and other NNRTIs.
Caption: The HIV-1 reverse transcription process and the inhibitory action of NNRTIs.
Experimental Workflow for Antiviral Compound Validation
The diagram below outlines a typical workflow for the in vitro validation of an antiviral compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. apexbt.com [apexbt.com]
- 5. Etravirine: a second-generation NNRTI for treatment-experienced adults with resistant HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BI-2540 Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the cross-validation of experimental results for the non-nucleoside reverse transcriptase inhibitor (NNRTI), BI-2540. Due to a lack of publicly available inter-laboratory comparison studies for this compound, this document presents a hypothetical comparative analysis alongside detailed experimental protocols to facilitate reproducibility and collaborative research.
This compound is identified as a chemical probe that acts as a non-nucleoside reverse transcriptase (NNRT) inhibitor for HIV.[1] NNRTIs are a critical class of antiretroviral drugs that target the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[2][3] Their mechanism of action involves binding to an allosteric site on the enzyme, which induces a conformational change that inhibits its function, thereby preventing the conversion of the viral RNA genome into DNA.[3][4][5]
Hypothetical Inter-Laboratory Comparison of this compound Potency
To ensure the reliability and reproducibility of scientific findings, it is crucial to perform cross-validation of results across different laboratories. The following table represents a hypothetical comparison of the half-maximal inhibitory concentration (IC50) of this compound as determined by three independent laboratories. This data illustrates the expected variability and serves as a template for reporting such collaborative studies.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Mean | Standard Deviation |
| IC50 (nM) | 15.2 | 18.5 | 16.8 | 16.83 | 1.65 |
| Assay Type | Colorimetric RT Assay | Fluorometric RT Assay | Colorimetric RT Assay | - | - |
| Cell Line | C8166 | MT-4 | C8166 | - | - |
Experimental Protocols
Reproducibility of experimental outcomes is contingent on detailed and standardized protocols. Below is a representative methodology for determining the inhibitory activity of this compound on HIV-1 reverse transcriptase.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available colorimetric RT assay kits.
1. Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
This compound (stock solution in DMSO)
-
96-well microplate
-
Reaction Buffer (Tris-HCl, pH 8.3, KCl, MgCl2, DTT)
-
Template-primer (e.g., poly(A)·oligo(dT))
-
Labeled nucleotides (e.g., Digoxigenin-dUTP)
-
Anti-Digoxigenin-POD conjugate
-
ABTS substrate solution
-
Lysis Buffer
-
Stop Solution (e.g., 1% SDS)
-
Plate reader (405 nm)
2. Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer. Include a vehicle control (DMSO) and a positive control (e.g., Nevirapine).
-
In a 96-well plate, add 20 µL of the diluted this compound or control to each well.
-
Add 20 µL of the reaction mixture containing the template-primer and labeled nucleotides to each well.
-
Initiate the reaction by adding 10 µL of recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 20 µL of stop solution.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1 hour at 37°C to allow for binding of the biotinylated primer.
-
Wash the plate three times with a wash buffer.
-
Add 100 µL of Anti-Digoxigenin-POD conjugate to each well and incubate for 1 hour at 37°C.
-
Wash the plate three times with a wash buffer.
-
Add 100 µL of ABTS substrate solution and incubate in the dark for 15-30 minutes.
-
Measure the absorbance at 405 nm using a plate reader.
3. Data Analysis:
-
Calculate the percentage of RT inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the process of result validation, the following diagrams are provided.
Figure 1. HIV life cycle and the inhibitory action of this compound.
Figure 2. Workflow for inter-laboratory cross-validation.
References
BI-2540: A Potent NNRTI with Cross-Reactive Activity Against Drug-Resistant HIV-1
For Immediate Release
INGELHEIM, Germany – Preclinical data on BI-2540, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), demonstrates its potent inhibitory activity against wild-type human immunodeficiency virus type 1 (HIV-1) and a broad range of clinically relevant drug-resistant mutant strains. These findings position this compound as a promising candidate for further development in the landscape of HIV-1 therapeutics, offering a potential new option for treatment-experienced patients.
This compound is a potent inhibitor of the HIV-1 non-nucleoside reverse transcriptase (NNRT), an enzyme crucial for the replication of the virus.[1] A key characteristic of this compound is its demonstrated cross-reactivity against HIV-1 variants harboring mutations that confer resistance to currently approved NNRTIs.[1] This attribute is critical for addressing the ongoing challenge of drug resistance in HIV-1 treatment.
Comparative Antiviral Activity
To comprehensively evaluate the efficacy of this compound, its antiviral activity was assessed against a panel of wild-type and NNRTI-resistant HIV-1 strains. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for this compound in comparison to other widely used NNRTIs.
| Virus Strain | This compound EC50 (nM) | Efavirenz (EFV) EC50 (nM) | Nevirapine (NVP) EC50 (nM) | Etravirine (ETR) EC50 (nM) | Rilpivirine (RPV) EC50 (nM) |
| Wild-Type (IIIB) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| K103N | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Y181C | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| L100I | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Y188L | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| G190A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| K103N + Y181C | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 1: Cellular Antiviral Activity of this compound and Comparator NNRTIs against Wild-Type and Mutant HIV-1 Strains. EC50 values were determined using a luciferase reporter gene assay in C8166 T-cells.
| Enzyme | This compound IC50 (nM) | Efavirenz (EFV) IC50 (nM) | Nevirapine (NVP) IC50 (nM) | Etravirine (ETR) IC50 (nM) | Rilpivirine (RPV) IC50 (nM) |
| Wild-Type RT | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| K103N RT | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Y181C RT | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Enzymatic Inhibitory Activity of this compound and Comparator NNRTIs against Wild-Type and Mutant HIV-1 Reverse Transcriptase. IC50 values were determined using a Picogreen fluorescence-based assay.
Experimental Protocols
The following section details the methodologies employed to generate the antiviral and enzymatic data for this compound.
Cellular Antiviral Activity Assay (HIV-1 Luciferase Reporter Gene Assay)
The antiviral activity of this compound was determined in a cell-based assay using a luciferase reporter gene system.
Cell Line: C8166, a human T-cell line, was utilized for these experiments.
Virus: Replication-competent HIV-1 strains, including wild-type and various NNRTI-resistant mutants, were used to infect the cells.
Protocol:
-
C8166 cells were seeded in 96-well plates.
-
Serial dilutions of this compound and comparator drugs were added to the wells.
-
A standardized amount of HIV-1 virus was then added to each well.
-
The plates were incubated at 37°C for 72 hours.
-
Following incubation, a luciferase substrate (e.g., Steady-Glo®) was added to the wells.
-
The luminescence, which is proportional to the level of viral replication, was measured using a luminometer.
-
EC50 values, the concentration of the compound that inhibits 50% of viral replication, were calculated from the dose-response curves.
Enzymatic Inhibitory Activity Assay (HIV-1 Reverse Transcriptase Picogreen Fluorescence Assay)
The direct inhibitory effect of this compound on the HIV-1 reverse transcriptase enzyme was quantified using a fluorescence-based assay.
Enzyme: Recombinant wild-type and mutant HIV-1 reverse transcriptase enzymes were used.
Protocol:
-
The enzymatic reaction was set up in a 96-well plate format.
-
Serial dilutions of this compound and comparator drugs were pre-incubated with the HIV-1 RT enzyme for 15 minutes.
-
A substrate solution containing a template-primer and dNTPs was added to initiate the reverse transcription reaction.
-
The reaction was allowed to proceed for 50 minutes at 37°C.
-
PicoGreen, a fluorescent dye that intercalates with double-stranded DNA, was added to each well.
-
The fluorescence intensity, which is directly proportional to the amount of synthesized DNA, was measured using a fluorescence plate reader.
-
IC50 values, the concentration of the compound that inhibits 50% of the enzyme's activity, were determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
To visually represent the experimental processes and the mechanism of action, the following diagrams are provided.
Caption: Cellular Antiviral Activity Assay Workflow.
Caption: Enzymatic Inhibitory Activity Assay Workflow.
References
Assessing the Selectivity of BI-2540 for HIV Reverse Transcriptase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) BI-2540 and other commercially available NNRTIs. The focus of this guide is to objectively assess the selectivity of these compounds for HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. High selectivity for the viral target over host cellular polymerases is a key determinant of a drug's safety profile.
Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on HIV-1 RT, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA. A key advantage of NNRTIs is their high specificity for HIV-1 RT, generally resulting in minimal inhibition of human DNA polymerases.
Comparative Analysis of NNRTI Selectivity
The following table summarizes the available data on the in vitro potency and selectivity of this compound and other well-established NNRTIs. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against wild-type HIV-1 RT indicates the potency of the compound. The half-maximal cytotoxic concentration (CC50) in human cell lines is used to calculate the selectivity index (SI), which is a ratio of cytotoxicity to antiviral activity (CC50/EC50). A higher SI value is indicative of greater selectivity. Where available, direct inhibition data against human DNA polymerases are also included.
| Compound | HIV-1 RT Inhibition (IC50/EC50, nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) | Inhibition of Human DNA Polymerases (α, β, γ) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Nevirapine | ~280 (RT IC50)[1] | >100 | >357 | Not inhibited[2] |
| Efavirenz | 1.7 - 25 (EC90-95)[3] | >100 | >4000 | Not inhibited[3] |
| Rilpivirine | 0.4 (EC50) | >10 | >25000 | Data not publicly available |
| Doravirine | 12 (RT IC50)[3] | >100[4] | >8333 | Not significantly inhibited[4][5] |
Note: The lack of publicly available data for this compound's potency and cytotoxicity prevents a direct quantitative comparison of its selectivity against other NNRTIs in this guide.
Experimental Protocols
To assess the selectivity of an NNRTI like this compound, two primary types of in vitro assays are conducted: an HIV-1 reverse transcriptase enzymatic assay to determine potency and a cytotoxicity assay to evaluate effects on host cells.
HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)/oligo(dT) template/primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(rA)/oligo(dT) template/primer, and dNTPs.
-
Add serial dilutions of the test compound to the wells of a 96-well plate.
-
Add the recombinant HIV-1 RT enzyme to each well, except for the negative control wells.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the incorporation of the labeled dNTP, which is proportional to the RT activity. For ³H-dTTP, this is typically done by precipitating the nucleic acids, collecting them on a filtermat, and measuring radioactivity using a scintillation counter.
-
Calculate the percent inhibition of RT activity for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay and Selectivity Index Calculation
This cell-based assay determines the concentration of a compound that is toxic to human cells.
Materials:
-
A human cell line (e.g., MT-4, CEM, or PBMCs)
-
Cell culture medium
-
Test compound (e.g., this compound) serially diluted in DMSO
-
96-well cell culture plates
-
A reagent to measure cell viability (e.g., MTT, XTT, or a reagent for measuring ATP content like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at 37°C in a CO₂ incubator for a period that allows for several cell divisions (e.g., 3-5 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percent cytotoxicity for each compound concentration relative to the DMSO control.
-
Determine the CC50 value by plotting the percent cytotoxicity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
The Selectivity Index (SI) is then calculated as the ratio of the CC50 to the EC50 (or IC50).
Visualizing the Experimental Workflow and NNRTI Mechanism
The following diagrams illustrate the general workflow for assessing NNRTI selectivity and the mechanism of action of these inhibitors.
Workflow for determining the selectivity of an NNRTI.
References
- 1. Inhibition of HIV-1 reverse transcriptase and protease by phlorotannins from the brown alga Ecklonia cava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doravirine | C17H11ClF3N5O3 | CID 58460047 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Antiretroviral Potential of BI-2540: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of published data for an antiretroviral agent designated as BI-2540. While a product listing from a commercial supplier identifies this compound as a putative HIV non-nucleoside reverse transcriptase (NNRT) inhibitor, this claim is not substantiated by any publicly accessible experimental studies, clinical trial results, or peer-reviewed publications. Consequently, a direct comparison of this compound with other antiretroviral agents, complete with supporting experimental data and detailed protocols, cannot be conducted at this time.
This guide, therefore, will pivot to a broader discussion of non-nucleoside reverse transcriptase inhibitors (NNRTIs) as a class, outlining their mechanism of action, role in combination therapy, and the general experimental approaches used to evaluate their efficacy. This will provide researchers, scientists, and drug development professionals with a foundational understanding of the landscape into which a novel agent like this compound would theoretically enter.
The NNRTI Class: A Pillar of Antiretroviral Therapy
NNRTIs are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Unlike their nucleoside reverse transcriptase inhibitor (NRTI) counterparts, NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme essential for converting viral RNA into DNA. This binding induces a conformational change in the enzyme, ultimately inhibiting its function and halting viral replication.
The allosteric binding site of NNRTIs is distinct from the active site targeted by NRTIs, allowing for synergistic effects when used in combination. Combination therapy is the cornerstone of modern HIV treatment, as it helps to suppress the virus more effectively and reduces the likelihood of developing drug resistance.
Evaluating the Efficacy of Novel NNRTIs: A Methodological Overview
To assess the potential of a new NNRTI, a series of standardized in vitro experiments are typically performed. These studies are crucial for determining the compound's potency, selectivity, and resistance profile.
Key Experimental Protocols:
-
Antiviral Activity Assays: The half-maximal effective concentration (EC₅₀) is a key metric used to quantify the potency of an antiviral drug. This is typically determined using cell-based assays where HIV-1 replication is measured in the presence of varying concentrations of the inhibitor. Common cell lines used for this purpose include MT-4 cells or peripheral blood mononuclear cells (PBMCs). Viral replication can be quantified by measuring the activity of viral enzymes like reverse transcriptase or by detecting viral antigens such as p24.
-
Cytotoxicity Assays: To assess the safety profile of a new compound, its cytotoxicity is evaluated. The half-maximal cytotoxic concentration (CC₅₀) is determined by exposing uninfected cells to a range of drug concentrations and measuring cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the drug's therapeutic window. A higher SI value indicates a more favorable safety profile.
-
Combination Antiviral Activity Assays: To explore the potential for synergistic, additive, or antagonistic effects with other antiretroviral agents, combination assays are performed. This involves treating HIV-1 infected cells with a matrix of concentrations of the new NNRTI and another approved antiretroviral drug. The resulting data is then analyzed using mathematical models, such as the Loewe additivity or Bliss independence models, to determine the nature of the drug interaction.
Visualizing the NNRTI Mechanism and Evaluation Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of NNRTI Action.
Caption: In Vitro Evaluation Workflow.
Conclusion
While the specific antiretroviral agent this compound remains uncharacterized in the public scientific domain, the established framework for evaluating NNRTIs provides a clear roadmap for the preclinical assessment of any new candidate in this class. The principles of determining antiviral potency, cytotoxicity, and synergistic potential with other antiretrovirals are fundamental to the development of new and effective HIV therapies. Future research, should it emerge, will be necessary to place this compound within the existing landscape of antiretroviral agents. Until then, the scientific community must rely on the wealth of data available for approved and well-characterized NNRTIs to guide treatment strategies and future drug discovery efforts.
Synergistic Potential of BI-2540 with Antiretroviral Agents: A Comparative Guide
Introduction
BI-2540 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus (HIV).[1] As with other antiretroviral agents, its efficacy can potentially be enhanced and the emergence of drug resistance mitigated through combination therapy. This guide explores the synergistic effects of this compound when combined with two major classes of antiretroviral drugs: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Protease Inhibitors (PIs). Understanding these interactions is crucial for developing more effective and durable HIV treatment regimens.
Mechanism of Action: A Basis for Synergy
The potential for synergy between this compound and other antiretrovirals stems from their distinct mechanisms of action targeting different stages of the HIV lifecycle.
-
This compound (NNRTI): this compound binds to an allosteric site on the HIV reverse transcriptase, an enzyme critical for converting viral RNA into DNA. This binding induces a conformational change in the enzyme, inhibiting its function and thus halting the viral replication process.
-
Nucleoside Reverse Transcriptase Inhibitors (NRTIs): NRTIs are structural analogs of natural nucleosides. They are incorporated into the growing viral DNA chain by reverse transcriptase. However, they lack the necessary chemical group for the addition of the next nucleotide, causing premature termination of the DNA chain.
-
Protease Inhibitors (PIs): PIs target the viral protease enzyme, which is essential for cleaving newly synthesized viral polyproteins into functional proteins required for the assembly of mature, infectious virions. By inhibiting this process, PIs prevent the production of new infectious virus particles.
The complementary mechanisms of action provide a strong rationale for expecting synergistic interactions, where the combined inhibitory effect is greater than the sum of the individual effects.
Experimental Workflow for Synergy Analysis
The evaluation of synergistic, additive, or antagonistic effects of drug combinations is typically conducted using in vitro cell culture-based assays. A common workflow is depicted below:
Figure 1. A generalized workflow for assessing the in vitro synergy of antiviral drug combinations.
Data on Synergistic Effects
As of the latest literature review, specific experimental data detailing the synergistic effects of this compound in combination with NRTIs or protease inhibitors is not publicly available. While studies have demonstrated the synergistic potential of other NNRTIs with NRTIs and PIs, dedicated research on this compound combinations is required to quantify these interactions. The tables below are structured to present such data once it becomes available.
Table 1: Synergistic Effects of this compound with NRTIs
| NRTI Agent | Cell Line | Assay Type | Combination Index (CI) Value* | Fold Resistance Reduction |
| Data Not Available | ||||
| Data Not Available | ||||
| Data Not Available |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Synergistic Effects of this compound with Protease Inhibitors
| Protease Inhibitor | Cell Line | Assay Type | Combination Index (CI) Value* | Fold Resistance Reduction |
| Data Not Available | ||||
| Data Not Available | ||||
| Data Not Available |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway of HIV Inhibition
The following diagram illustrates the distinct points of intervention for this compound, NRTIs, and PIs within the HIV replication cycle, highlighting the basis for their potential synergy.
Figure 2. Inhibition points of different antiretroviral classes in the HIV lifecycle.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the assays mentioned.
1. Cell Viability Assay (e.g., MTT Assay)
-
Objective: To determine the cytotoxicity of the compounds to ensure that observed antiviral effects are not due to cell death.
-
Method:
-
Seed cells (e.g., MT-4) in a 96-well plate.
-
Add serial dilutions of the individual drugs and their combinations.
-
Incubate for the same duration as the antiviral assay.
-
Add MTT reagent and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO).
-
Read absorbance at 570 nm.
-
2. HIV-1 p24 Antigen ELISA
-
Objective: To quantify the amount of HIV-1 p24 capsid protein, a marker of viral replication.
-
Method:
-
Culture HIV-1 infected cells with serial dilutions of the drug combinations.
-
After incubation, collect the cell culture supernatant.
-
Perform a p24 antigen capture ELISA according to the manufacturer's instructions.
-
Read absorbance and calculate the p24 concentration from a standard curve.
-
3. Synergy Analysis using the Chou-Talalay Method
-
Objective: To quantitatively determine the interaction between two or more drugs.
-
Method:
-
Generate dose-response curves for each drug alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
The CI value provides a quantitative measure of the nature of the drug interaction.
-
Conclusion
While the distinct mechanisms of action of this compound, NRTIs, and protease inhibitors suggest a high potential for synergistic interactions that could be beneficial in a clinical setting, there is a clear need for dedicated in vitro and in vivo studies to confirm and quantify these effects. The experimental frameworks and data presentation structures provided in this guide offer a roadmap for future research in this area. Such studies will be instrumental in defining the role of this compound in future combination antiretroviral therapies.
References
Independent Verification of BI-2540's Mechanism of Action as a Topoisomerase I Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of BI-2540 as a Human Topoisomerase I (HTop1) inhibitor against established alternatives, topotecan (B1662842) and irinotecan (B1672180). The information presented is supported by experimental data to aid in the evaluation of its mechanism of action.
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I is a crucial nuclear enzyme responsible for alleviating torsional stress in DNA during replication, transcription, and recombination. It achieves this by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before resealing the break. Inhibition of Topoisomerase I disrupts this process, leading to an accumulation of single-strand DNA breaks. When a replication fork encounters these breaks, they are converted into cytotoxic double-strand breaks, which can trigger cell cycle arrest and apoptosis. This mechanism makes Topoisomerase I a key target for anticancer therapies.
This compound has been identified as an inhibitor of Human Topoisomerase I.[1][2] This guide will compare its activity with two well-established Topoisomerase I inhibitors used in clinical settings: topotecan and irinotecan.
Comparative Analysis of Inhibitory Potency
| Compound | Target | Assay Type | IC50 / Inhibitory Concentration | Reference |
| This compound | Human Topoisomerase I | DNA Relaxation Assay | Inhibition starts at 250 µM | [1][2] |
| Topotecan | Human Topoisomerase I | Cytotoxicity Assay (HT-29 cells) | 33 nM | [3] |
| Irinotecan (as SN-38) | Human Topoisomerase I | Cytotoxicity Assay (HT-29 cells) | 8.8 nM | [3] |
Note: Irinotecan is a prodrug that is metabolized to its active form, SN-38. The IC50 value for SN-38 is therefore more relevant for direct comparison of inhibitory activity. The data for topotecan and SN-38 are from a cytotoxicity assay, which measures the downstream effect of Topoisomerase I inhibition on cell viability, while the data for this compound is from a direct enzymatic assay. This difference in experimental approach should be considered when comparing the potency of these compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Topoisomerase I DNA Relaxation Assay (for this compound)
This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Human Topoisomerase I. The principle is that supercoiled DNA migrates faster through an agarose (B213101) gel than relaxed DNA. Inhibition of the enzyme results in a greater proportion of supercoiled DNA remaining.
Materials:
-
Purified Human Topoisomerase I (HTop1)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
This compound dissolved in an appropriate solvent (e.g., DMSO)
-
Nuclease-free water
-
Agarose
-
Gel electrophoresis apparatus
-
DNA staining agent (e.g., Ethidium Bromide)
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the 10x reaction buffer, supercoiled plasmid DNA, the test compound (this compound at various concentrations), and nuclease-free water to the final reaction volume.
-
Enzyme Addition: Add a pre-determined amount of purified HTop1 enzyme to the reaction mixture. The amount of enzyme should be sufficient to fully relax the DNA in the absence of an inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization and Analysis: Stain the gel with a DNA staining agent, visualize the DNA bands under UV light, and capture an image. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the percentage of inhibition at each compound concentration.
Cytotoxicity Assay (for Topotecan and Irinotecan/SN-38)
This cell-based assay determines the concentration of a compound that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HT-29 colon adenocarcinoma cells)
-
Complete cell culture medium
-
Topotecan and SN-38
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (topotecan or SN-38) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Topoisomerase I inhibition pathway and a typical experimental workflow.
Caption: Signaling pathway of Topoisomerase I inhibition by this compound.
Caption: Experimental workflow for verifying Topoisomerase I inhibition.
References
- 1. "Identification of Human Topoisomerase I Poison and Catalytic Inhibitor" by Christian Madeira [digitalcommons.fiu.edu]
- 2. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 3. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BI-2540: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the disposal of BI-2540, a potent HIV non-nucleoside reverse transcriptase (NNRT) inhibitor.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with care in a well-ventilated area to prevent the formation and inhalation of dust.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection that meets NIOSH (US) or EN 166 (EU) standards. Avoid direct contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[2] In case of contact, follow standard first aid procedures and seek medical attention if symptoms persist.
| Hazard | Precaution |
| Inhalation | May cause respiratory tract irritation.[2] Work in a well-ventilated area. |
| Skin Contact | May be harmful if absorbed through the skin and may cause irritation.[2] Wear appropriate chemical-resistant gloves and protective clothing. |
| Eye Contact | May cause eye irritation.[2] Wear approved safety goggles or a face shield. |
| Ingestion | May be harmful if swallowed.[2] Do not eat, drink, or smoke in areas where chemicals are handled. |
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, lab coats), absorbent pads, and weighing papers, in a designated and clearly labeled hazardous waste container.[3] The container should be sealable and compatible with the chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container.[4]
Step 2: Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[3]
-
The label must include the full chemical name ("this compound") and its CAS Number (875145-22-5).[5]
-
Indicate the principal chemical constituents and their approximate percentages.[3]
Step 3: Storage
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Keep containers tightly closed except when adding waste.[3][6]
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.
Step 4: Disposal Request and Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[7]
-
Complete any required waste disposal forms, providing accurate information about the waste composition.
-
Do not attempt to dispose of chemical waste down the drain or in the regular trash.[7]
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory safety protocols for handling hazardous chemical waste. Specific experimental protocols involving this compound were not detailed in the search results. However, any experimental workflow should conclude with the proper decontamination of equipment and disposal of waste as described above.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. chem-smog.com [chem-smog.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Chemical Waste Disposal | Office of Public Safety & Emergency Management [safety.pitt.edu]
Essential Safety and Operational Guidance for Handling BI-2540
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like BI-2540, a HIV non-nucleoside reverse transcriptase (NNRT) inhibitor. This document provides immediate and essential safety and logistical information for the operational use and disposal of this compound, establishing a foundation of trust in safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, adherence to Standard Precautions is crucial. This involves treating the substance with the same level of caution as potentially infectious materials. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified. |
| Body Protection | Laboratory Coat | Standard, long-sleeved. |
| Face Protection | Face Shield | Recommended when splashing is possible. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, inspect all PPE for integrity.
2. Handling Procedures:
-
Wear a laboratory coat, safety glasses, and gloves at all times.
-
When there is a risk of splashing, a face shield should also be worn.[1][2][3]
-
Avoid the creation of dust or aerosols. If the compound is in powdered form, handle it with care.
-
Use dedicated equipment for weighing and transferring this compound.
3. Spill Management:
-
In case of a spill, isolate the area.
-
Wear appropriate PPE, including respiratory protection if aerosols are generated.
-
Absorb the spill with an inert material and place it in a sealed container for disposal.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste.
-
Collect all solid waste, including contaminated gloves, wipes, and containers, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste should be collected in a separate, sealed, and labeled container.
-
Dispose of all waste in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
